MM-401
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C29H46N8O5 |
|---|---|
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
N-[(3R,12R)-9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide |
InChI |
InChI=1S/C29H46N8O5/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33)/t20?,21?,22-,29-/m1/s1 |
Clave InChI |
SILRGLDFBXVGOQ-LDLCHWRASA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Synthesis of MM-401
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM-401 is a potent and specific cyclic peptidomimetic inhibitor of the MLL1-WDR5 protein-protein interaction, a critical dependency in MLL-rearranged leukemias. This document provides a comprehensive overview of the chemical structure, mechanism of action, and a detailed, step-by-step synthesis protocol for this compound. All quantitative data are presented in structured tables for clarity, and key biological pathways and synthesis workflows are visualized using diagrams.
Core Structure and Chemical Properties
This compound is a synthetic cyclic peptidomimetic designed to mimic the binding motif of MLL1 to WDR5. Its structure is characterized by a macrocyclic core that constrains the peptide backbone into a bioactive conformation, enhancing binding affinity and cell permeability compared to its linear precursors.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₆N₈O₅ | [1] |
| Molecular Weight | 586.73 g/mol | [1] |
| CAS Number | 1442106-10-6 | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action and Biological Activity
This compound functions as a high-affinity inhibitor of the interaction between the Mixed Lineage Leukemia 1 (MLL1) protein and WD repeat-containing protein 5 (WDR5).[2][3] This interaction is essential for the assembly and enzymatic activity of the MLL1 methyltransferase complex, which plays a crucial role in regulating gene expression through histone H3 lysine (B10760008) 4 (H3K4) methylation. In MLL-rearranged leukemias, the MLL1 fusion proteins are dependent on the wild-type MLL1 complex for their leukemogenic activity. By disrupting the MLL1-WDR5 interaction, this compound effectively inhibits the MLL1 complex's activity, leading to downstream effects such as cell cycle arrest, apoptosis, and myeloid differentiation in MLL leukemia cells.[2][3]
Quantitative Biological Data
| Parameter | Value | Target/System | Reference |
| Ki | < 1 nM | WDR5 | [2][3] |
| IC₅₀ | 0.9 nM | WDR5-MLL1 Interaction | [2][3] |
| IC₅₀ | 0.32 µM | MLL1 Activity | [2] |
| Cellular Activity | Induces G1/S arrest and apoptosis | Murine MLL-AF9 cells | [3] |
| Cellular Activity | Induces myeloid differentiation | MLL leukemia cells | [3] |
Signaling Pathway
The following diagram illustrates the targeted signaling pathway of this compound.
Caption: this compound inhibits the MLL1-WDR5 interaction, disrupting the MLL1 complex and leukemogenesis.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves solid-phase peptide synthesis (SPPS) of a linear precursor, followed by on-resin cyclization and subsequent cleavage and deprotection. The following protocol is based on the synthesis of similar cyclic peptidomimetics and the likely synthetic route for this compound, derived from its linear precursor, MM-101.
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Detailed Experimental Protocols
Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
DPPA (Diphenylphosphoryl azide)
-
K₂CO₃ (Potassium carbonate)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
ddH₂O (double-distilled water)
Protocol:
-
Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.
-
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the linear sequence of the this compound precursor.
-
Side-Chain Deprotection for Cyclization: Selectively deprotect the side chains of the amino acids that will form the macrocyclic ring. For example, if using Asp(OAll) and Lys(Alloc), treat the resin with Pd(PPh₃)₄ in the presence of a scavenger to remove the Alloc and OAll protecting groups.
-
On-Resin Cyclization:
-
Wash the resin with DMF.
-
Add a solution of DPPA (5 eq) and K₂CO₃ (10 eq) in DMF to the resin.
-
Shake the reaction mixture at room temperature for 24 hours.
-
Wash the resin extensively with DMF and DCM.
-
-
Final Deprotection and Cleavage:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% ddH₂O for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the crude product and decant the ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of DMSO or acetonitrile/water.
-
Purify the crude product by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure product and lyophilize to obtain this compound as a white solid.
-
Characterization: The final product should be characterized by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.
Conclusion
This compound is a valuable research tool and a promising therapeutic lead for the treatment of MLL-rearranged leukemias. Its potent and specific inhibition of the MLL1-WDR5 interaction provides a clear mechanism of action. The detailed synthesis protocol outlined in this guide enables the preparation of this compound for further preclinical and clinical investigation. This document serves as a comprehensive resource for researchers in the fields of chemical biology, drug discovery, and oncology.
References
- 1. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple Fra-1-bound enhancers showing different molecular and functional features can cooperate to repress gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Junctional and Actomyosin Dynamics Drive Endothelial Cell Rearrangements during Vascular Tube Formation [elifesciences.org]
An In-Depth Technical Guide: The Binding Affinity and Mechanism of Action of MM-401 on WDR5
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the binding affinity, mechanism of action, and experimental validation of MM-401, a potent peptidomimetic inhibitor targeting the WDR5-MLL1 protein-protein interaction.
Introduction
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein that plays a central role in the assembly and function of multiple chromatin-modifying complexes.[1] It is a core component of the Mixed Lineage Leukemia (MLL) histone methyltransferase (HMT) complexes, which are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][2] The interaction between WDR5 and the MLL1 protein is essential for the enzymatic activity of the MLL1 complex.[3] Dysregulation of MLL1 activity, often due to chromosomal translocations, is a key driver in a particularly aggressive form of acute leukemia.[3]
Consequently, the WDR5-MLL1 interaction has emerged as a high-value therapeutic target. This compound is a macrocyclic peptidomimetic designed to specifically disrupt this interaction.[4][5] It binds with high affinity to the "WIN" (WDR5-Interacting) motif binding site on WDR5, effectively blocking the recruitment of MLL1 and inhibiting the complex's methyltransferase activity.[5][6] This guide summarizes the quantitative data defining this interaction and details the experimental protocols used for its characterization.
Quantitative Binding and Inhibition Data
This compound demonstrates exceptionally high affinity for WDR5 and is a potent inhibitor of both the WDR5-MLL1 interaction and the resulting MLL1 enzymatic activity. The binding and inhibitory constants have been determined through various biochemical and biophysical assays. In contrast, its enantiomer, MM-NC-401, shows no detectable binding, highlighting the stereospecificity of the interaction.[4]
| Compound | Target/Interaction | Assay Type | Metric | Value | Reference |
| This compound | WDR5 | BioLayer Interferometry (BLI) | Ki | < 1 nM | [4][7] |
| This compound | WDR5 | (Inferred from literature) | Kd | ~1 nM | [5][6] |
| This compound | WDR5-MLL1 Interaction | Competitive Fluorescence Polarization (FP) | IC50 | 0.9 nM | [4][7] |
| This compound | MLL1 HMT Activity | In Vitro HMT Assay | IC50 | 0.32 µM | [4][7] |
| MM-NC-401 | WDR5-MLL1 Interaction | Competitive Fluorescence Polarization (FP) | IC50 | > 100 µM | [4] |
| MM-NC-401 | WDR5 | BioLayer Interferometry (BLI) | Ki | > 10 µM | [4] |
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of the WDR5-MLL1 protein-protein interaction.[4] WDR5 serves as an essential scaffold, bringing the MLL1 catalytic subunit into a functional complex with other core components like RbBP5 and ASH2L.[8] By occupying the MLL1 binding pocket on WDR5, this compound prevents the assembly of a stable and active MLL1 core complex.[4] This leads to a specific reduction in H3K4 methylation at MLL1 target genes, such as the HOXA gene cluster, which are critical for the proliferation and survival of MLL-rearranged leukemia cells.[3] The subsequent downregulation of these target genes induces cell cycle arrest, apoptosis, and myeloid differentiation in malignant cells.[4][7]
References
- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of MM-401
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of two distinct therapeutic candidates designated MM-401: a small molecule inhibitor of the MLL1-WDR5 interaction for the treatment of MLL-rearranged leukemia, and a human monoclonal antibody targeting TNFR2 for cancer immunotherapy. This document is structured to provide clear, detailed information on each molecule, including their mechanisms of action, preclinical data, and the experimental protocols utilized in their evaluation.
Part 1: this compound - A Small Molecule Inhibitor of the MLL1-WDR5 Interaction
Introduction
Mixed-lineage leukemia (MLL) gene rearrangements are drivers of aggressive acute leukemias in both children and adults. The resulting MLL fusion proteins are dependent on the histone methyltransferase activity of the wild-type MLL1 complex to maintain their oncogenic program. A key interaction for the assembly and catalytic activity of the MLL1 complex is the binding of the MLL1 protein to WD repeat-containing protein 5 (WDR5). This compound is a potent and specific macrocyclic peptidomimetic inhibitor designed to disrupt this critical MLL1-WDR5 protein-protein interaction, thereby inhibiting the histone methyltransferase activity of the MLL1 complex.
Mechanism of Action
This compound acts by competitively binding to the "Win" site of WDR5, a pocket that recognizes a specific arginine-containing motif on MLL1.[1] By occupying this site, this compound prevents the association of MLL1 with WDR5, leading to the disassembly of the MLL1 core complex.[2][3][4] This disruption specifically abrogates the H3K4 methyltransferase activity of MLL1, without significantly affecting other MLL family histone methyltransferases.[2][3][4] The inhibition of MLL1 activity leads to a reduction in H3K4 methylation at the promoters of key target genes, such as the HOXA family of genes, which are essential for the survival of MLL-rearranged leukemia cells.[5] Consequently, this compound induces cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[2][6][7]
Preclinical Data
| Parameter | Value | Cell Line/System | Reference |
| WDR5 Binding Affinity (Ki) | < 1 nM | Biochemical Assay | [8] |
| WDR5-MLL1 Interaction IC50 | 0.9 nM | Biochemical Assay | [8] |
| MLL1 HMT Activity IC50 | 0.32 µM | In Vitro HMT Assay | [2][8] |
| GI50 (MV4;11) | ~10 µM | Cell Viability Assay | [2] |
| GI50 (MOLM-13) | ~10 µM | Cell Viability Assay | [2] |
| GI50 (K562 - MLL wt) | > 50 µM | Cell Viability Assay | [2] |
| GI50 (HL60 - MLL wt) | > 50 µM | Cell Viability Assay | [2] |
| Parameter | Condition | Effect | Reference |
| Cell Cycle | 20 µM, 48h | G1/S Arrest | [2] |
| Apoptosis | 20 µM, 48h | Increased Annexin V positivity | [2] |
| Differentiation | 20 µM, 48h | Increased expression of myeloid differentiation markers | [2] |
Experimental Protocols
This protocol is adapted from methodologies used to assess the enzymatic activity of histone methyltransferases.
-
Reagents:
-
Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
-
Histone H3 substrate (recombinant or peptide)
-
S-adenosyl-L-[methyl-3H]-methionine (SAM)
-
This compound (or other inhibitors) dissolved in DMSO
-
HMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Scintillation cocktail
-
Phosphocellulose filter paper
-
Wash Buffer (e.g., 50 mM sodium carbonate-bicarbonate buffer, pH 9.2)
-
-
Procedure:
-
Prepare reaction mixtures in a 96-well plate. To each well, add HMT Assay Buffer, histone H3 substrate, and the desired concentration of this compound or DMSO vehicle control.
-
Initiate the reaction by adding the MLL1 core complex.
-
Start the methylation reaction by adding S-adenosyl-L-[methyl-3H]-methionine.
-
Incubate the plate at 30°C for 1 hour with gentle agitation.
-
Spot the reaction mixture onto phosphocellulose filter paper to capture the histone substrate.
-
Wash the filter paper three times with Wash Buffer to remove unincorporated [3H]-SAM.
-
Air dry the filter paper.
-
Place the filter paper in a scintillation vial with scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of HMT activity relative to the DMSO control and determine the IC50 value.
-
This protocol outlines a method for determining the number of viable cells in culture based on the quantification of ATP.
-
Reagents:
-
Leukemia cell lines (e.g., MV4;11, MOLM-13)
-
Appropriate cell culture medium
-
This compound dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
-
Procedure:
-
Seed leukemia cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Add serial dilutions of this compound or DMSO vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO control and determine the GI50 value.
-
This protocol describes the detection of apoptosis by flow cytometry using Annexin V to identify externalized phosphatidylserine (B164497) and propidium (B1200493) iodide (PI) to identify necrotic cells.
-
Reagents:
-
Leukemia cell lines
-
This compound dissolved in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Treat cells with this compound or DMSO vehicle control for the desired time (e.g., 48 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
This protocol details the analysis of cell cycle distribution by staining DNA with propidium iodide (PI) and analyzing by flow cytometry.
-
Reagents:
-
Leukemia cell lines
-
This compound dissolved in DMSO
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
PI staining solution (containing PI and RNase A in PBS)
-
-
Procedure:
-
Treat cells with this compound or DMSO vehicle control for the desired time (e.g., 48 hours).
-
Harvest the cells by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in a small volume of PBS.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Part 2: this compound - A Human Monoclonal Antibody Targeting TNFR2
Introduction
Tumor necrosis factor receptor 2 (TNFR2) has emerged as a promising target in immuno-oncology. It is highly expressed on tumor-infiltrating regulatory T cells (Tregs) and can also be found on effector T cells and some tumor cells. This compound is a humanized monoclonal antibody developed to target TNFR2 and modulate the anti-tumor immune response. It was derived from a murine surrogate antibody, Y9, and has been engineered for improved affinity and biophysical properties.[8]
Mechanism of Action
This compound is an agonistic antibody that binds to TNFR2 with low nanomolar affinity.[8] Its primary mechanism of action is to provide a co-stimulatory signal to T cells, enhancing their activation, proliferation, and effector functions.[9][10] Upon binding to TNFR2 on CD4+ and CD8+ T cells, this compound upregulates activation markers and stimulates the production of pro-inflammatory cytokines.[9] In addition to its direct agonistic activity, this compound can also mediate anti-tumor effects through antibody-dependent cellular cytotoxicity (ADCC).[9] This involves the engagement of Fc receptors on natural killer (NK) cells, leading to the lysis of TNFR2-expressing target cells, such as Tregs within the tumor microenvironment.[9]
Preclinical Data
| Parameter | Assay | Effect | Reference |
| TNFR2 Binding Affinity | Not specified | Low nanomolar | [8] |
| TNFR2 Signaling | NF-κB Reporter Assay | Agonistic activity, induces TNFR2 signaling | [8] |
| T-Cell Co-stimulation | T-cell activation assay | Upregulation of activation markers and cytokine production in CD4+ and CD8+ T-cells | [9] |
| ADCC Activity | NK cell-mediated ADCC assay | Promotes ADCC | [9] |
| Treg Reduction | Ovarian cancer ascites samples | Reduction in the number of regulatory T-cells | [9] |
Experimental Protocols
This protocol is for measuring the activation of the NF-κB signaling pathway upon TNFR2 engagement by this compound.
-
Reagents:
-
A cell line engineered to express human TNFR2 and an NF-κB-driven reporter gene (e.g., luciferase).
-
This compound antibody.
-
Appropriate cell culture medium.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or a relevant isotype control antibody. Include a positive control such as TNF-α.
-
Incubate for 6-24 hours at 37°C.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.
-
Normalize the reporter activity to cell viability if necessary.
-
Plot the dose-response curve to determine the EC50 of this compound-induced NF-κB activation.
-
This protocol is for assessing the co-stimulatory activity of this compound on human T-cells.
-
Reagents:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ and CD8+ T-cells.
-
This compound antibody.
-
A primary T-cell stimulus (e.g., anti-CD3 antibody, phytohemagglutinin (PHA)).
-
Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., CD25, CD69) and intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fixation and permeabilization buffers for flow cytometry.
-
-
Procedure:
-
Plate PBMCs or isolated T-cells in a 96-well plate.
-
Add the primary T-cell stimulus along with serial dilutions of this compound or an isotype control.
-
Incubate for 24-72 hours at 37°C.
-
For intracellular cytokine staining, add a protein transport inhibitor for the final 4-6 hours of incubation.
-
Harvest the cells and stain for surface activation markers.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular cytokines.
-
Analyze the cells by flow cytometry to quantify the expression of activation markers and the percentage of cytokine-producing cells.
-
This protocol describes a method to measure the ability of this compound to induce NK cell-mediated lysis of TNFR2-expressing target cells.
-
Reagents:
-
TNFR2-expressing target cells (e.g., a tumor cell line or isolated Tregs).
-
Effector cells: Human NK cells (isolated from PBMCs or an NK cell line).
-
This compound antibody.
-
A method to measure cell lysis (e.g., Calcein-AM release, LDH release, or flow cytometry-based killing assay).
-
Appropriate cell culture medium.
-
-
Procedure:
-
Label the target cells with a fluorescent dye (e.g., Calcein-AM) if using a fluorescence-based assay.
-
Plate the target cells in a 96-well plate.
-
Add serial dilutions of this compound or an isotype control antibody and incubate with the target cells for 30 minutes.
-
Add the NK effector cells at various effector-to-target (E:T) ratios.
-
Incubate the co-culture for 4-6 hours at 37°C.
-
Measure cell lysis:
-
Calcein-AM release: Centrifuge the plate and measure the fluorescence in the supernatant.
-
LDH release: Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant.
-
Flow cytometry: Stain the cells with a viability dye (e.g., 7-AAD) and quantify the percentage of dead target cells.
-
-
Calculate the percentage of specific lysis for each condition.
-
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 3. Propidium Iodide Staining of Cells for FACS Analysis [bio-protocol.org]
- 4. Antibody-dependent cellular cytotoxicity (ADCC) assay [bio-protocol.org]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. stemcell.com [stemcell.com]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. promega.com [promega.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
Preclinical Profile of MM-401: A Targeted Inhibitor of MLL1 in Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of MM-401, a potent and specific small-molecule inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone methyltransferase. This compound represents a targeted therapeutic strategy for leukemias harboring MLL1 translocations, a patient population with a historically poor prognosis. This document details the mechanism of action, in vitro and in vivo efficacy, and provides detailed experimental protocols for the key studies that have defined the preclinical activity of this compound.
Core Mechanism of Action: Disrupting the MLL1-WDR5 Interaction
This compound is a macrocyclic peptidomimetic designed to inhibit the enzymatic activity of MLL1.[1] It achieves this by specifically targeting and disrupting the critical protein-protein interaction between the MLL1 core complex and WD repeat-containing protein 5 (WDR5).[1][2] This interaction is essential for the histone methyltransferase (HMT) activity of MLL1, which catalyzes the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1] The abrogation of this interaction by this compound leads to a significant reduction in H3K4 methylation at MLL1 target gene loci, including key regulators of leukemogenesis such as the HOXA gene cluster.[1]
Below is a diagram illustrating the signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits the MLL1-WDR5 interaction, blocking H3K4 methylation.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through a series of in vitro assays. The following tables summarize the key inhibitory concentrations and growth inhibition data.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Interaction | IC50/Ki | Reference |
| Binding Affinity (Ki) | WDR5 | < 1 nM | [2] |
| Interaction Inhibition (IC50) | WDR5-MLL1 | 0.9 nM | [2] |
| Enzymatic Inhibition (IC50) | MLL1 HMT Activity | 0.32 µM | [1][2] |
Table 2: Growth Inhibition (GI50) of this compound in Leukemia Cell Lines
| Cell Line | MLL Status | GI50 (µM) | Reference |
| Murine Leukemia Cells | |||
| MLL-AF9 | Rearranged | 12.5 ± 2.1 | [1] |
| MLL-ENL | Rearranged | 15.2 ± 1.5 | [1] |
| MLL-AF10 | Rearranged | 18.9 ± 3.2 | [1] |
| Hoxa9/Meis1 | Not MLL-driven | > 50 | [1] |
| Human Leukemia Cells | |||
| MV4;11 | MLL-AF4 | 10.8 | [1] |
| MOLM13 | MLL-AF9 | 12.5 | [1] |
| KOPN8 | MLL-ENL | 16.2 | [1] |
| K562 | Not MLL-driven | Not Determined | [1] |
| HL60 | Not MLL-driven | Not Determined | [1] |
| U937 | Not MLL-driven | Not Determined | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound, based on the procedures described by Cao et al., 2014.
In Vitro Histone Methyltransferase (HMT) Assay
This assay was performed to determine the inhibitory effect of this compound on the enzymatic activity of the MLL1 complex.
Caption: Workflow for the in vitro Histone Methyltransferase (HMT) assay.
Protocol:
-
Reaction Setup: Reactions were carried out in a final volume with 0.5 µM of the purified MLL1 core complex.
-
Compound Addition: this compound or its inactive enantiomer, MM-NC-401, was added at various concentrations.
-
Substrate and Cofactor: Histone H3 was used as the substrate, and S-adenosyl-L-[methyl-3H]-methionine served as the methyl donor.
-
Incubation: The reaction mixture was incubated at 30°C.
-
Detection: The reaction was stopped, and the mixture was spotted onto P81 phosphocellulose filter paper. The filters were washed with sodium carbonate buffer to remove unincorporated [3H]-SAM.
-
Quantification: The radioactivity retained on the filters, corresponding to methylated histone H3, was measured by liquid scintillation counting.
-
Analysis: IC50 values were calculated from the dose-response curves.[1]
Cell Growth Inhibition Assay
This assay was used to assess the effect of this compound on the proliferation of various leukemia cell lines.
Protocol:
-
Cell Seeding: Murine or human leukemia cells were seeded in 96-well plates.
-
Treatment: Cells were treated with increasing concentrations of this compound or the control compound MM-NC-401.
-
Incubation: The plates were incubated for three days.
-
Viability Measurement: Cell viability was determined using the CellTiter-Glo Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal growth inhibition (GI50) values were calculated from the resulting dose-response curves.[1]
Cell Cycle Analysis
The impact of this compound on cell cycle progression was evaluated using propidium (B1200493) iodide (PI) staining and flow cytometry.
References
MM-401: A Potent and Selective Chemical Probe for MLL1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Mixed Lineage Leukemia (MLL) gene, KMT2A, is a critical regulator of gene expression, particularly during development and hematopoiesis.[1] Chromosomal translocations involving the MLL1 gene are frequently observed in aggressive forms of acute leukemia.[1] The protein product, MLL1, is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase, an enzyme that plays a crucial role in epigenetic regulation.[1] MLL1's catalytic activity is dependent on its interaction with a core complex of proteins, including WDR5, RbBP5, Ash2L, and DPY-30. The interaction between MLL1 and WDR5 is essential for the methyltransferase activity of the MLL1 complex.[2]
MM-401 is a highly potent and selective chemical probe that targets the MLL1-WDR5 protein-protein interaction.[2] By disrupting this interaction, this compound effectively inhibits the histone methyltransferase activity of MLL1.[3] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, selectivity profile, and detailed protocols for its use as a chemical probe in MLL1 research.
Data Presentation
The following tables summarize the quantitative data for this compound and its negative control enantiomer, MM-NC-401.
Table 1: Biochemical Activity of this compound
| Compound | Target | Assay | IC50 | Ki | Reference |
| This compound | MLL1-WDR5 Interaction | Fluorescence Polarization | 0.9 nM | < 1 nM | [3] |
| This compound | MLL1 HMT Activity | In vitro HMT Assay | 0.32 µM | - | [3] |
| MM-NC-401 | WDR5 Binding | Not Specified | > 100 µM | > 10 µM |
Table 2: Cellular Activity of this compound in MLL-Rearranged Leukemia Cell Lines
| Cell Line | MLL Fusion | GI50 (this compound) | GI50 (MM-NC-401) | Reference |
| MV4;11 | MLL-AF4 | ~10 µM | > 50 µM | |
| MOLM13 | MLL-AF9 | ~15 µM | > 50 µM | |
| KOPN8 | MLL-ENL | ~20 µM | > 50 µM | |
| Murine MLL-AF9 | MLL-AF9 | ~10 µM | Minimal Effect |
Mechanism of Action and Selectivity
This compound functions by specifically disrupting the interaction between MLL1 and WDR5, a key component of the MLL1 core complex required for its histone methyltransferase (HMT) activity.[2] This targeted disruption prevents the proper assembly of the MLL1 complex, leading to the inhibition of H3K4 methylation. Importantly, this compound exhibits remarkable selectivity for the MLL1 complex and does not affect the activity of other MLL family HMTs. This specificity is attributed to unique regulatory features of the MLL1 complex. The enantiomer of this compound, MM-NC-401, serves as an excellent negative control as it shows no detectable binding to WDR5 and has no inhibitory effect on MLL1 activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MLL1 signaling pathway, the mechanism of action of this compound, and a general experimental workflow for its use as a chemical probe.
Caption: MLL1 signaling pathway and the inhibitory action of this compound.
References
Unraveling the Potency of MM-401 TFA Salt: A Technical Guide to its Biological Activity
For Immediate Release
This technical whitepaper provides an in-depth analysis of the biological activity of MM-401 TFA salt, a potent and specific small molecule inhibitor of the MLL1-WDR5 interaction. Designed for researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes its impact on cellular signaling pathways.
Core Mechanism of Action: Disrupting the MLL1 Complex
This compound TFA salt functions as a high-affinity inhibitor of the Mixed Lineage Leukemia 1 (MLL1) H3K4 methyltransferase.[1] Its primary mechanism involves the disruption of the critical protein-protein interaction between MLL1 and WDR5 (WD repeat-containing protein 5).[1] This interaction is essential for the proper assembly and enzymatic activity of the MLL1 complex, which plays a pivotal role in regulating gene expression through histone H3 lysine (B10760008) 4 (H3K4) methylation. By blocking the MLL1-WDR5 interaction, this compound effectively inhibits the methyltransferase activity of the MLL1 complex.[1] This targeted inhibition leads to significant downstream effects, including the induction of cell cycle arrest, apoptosis, and cellular differentiation, particularly in the context of MLL-rearranged leukemias.[1]
Quantitative Biological Activity
The potency of this compound TFA salt has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound TFA Salt
| Target | Assay Type | Value | Unit |
| MLL1 Activity | Biochemical Inhibition | 0.32 | µM (IC50) |
| WDR5-MLL1 Interaction | Biochemical Disruption | 0.9 | nM (IC50) |
| WDR5 Binding Affinity | Biochemical Binding | < 1 | nM (Ki) |
Data sourced from MedchemExpress.[1]
Table 2: Cellular Activity of this compound TFA Salt in MLL Leukemia Cells
| Cell Line | Treatment Concentration | Treatment Duration | Observed Effect |
| MLL-AF9 | 20 µM | 48 h | Specific inhibition of MLL1-dependent H3K4 methylation |
| MLL-AF9 | 10, 20, 40 µM | 48 h | Inhibition of cell growth |
| MLL-AF9 | Not Specified | Not Specified | Induction of apoptosis |
| MLL-AF9 | Not Specified | Not Specified | G1/S cell cycle arrest |
Data compiled from studies on MLL leukemia cells.[1]
Signaling Pathway of this compound TFA Salt
The inhibitory action of this compound TFA salt initiates a cascade of events within the cell, ultimately leading to anti-leukemic effects. The following diagram illustrates the proposed signaling pathway.
Caption: Signaling pathway of this compound TFA salt.
Experimental Protocols
To facilitate the replication and further investigation of this compound TFA salt's biological activity, detailed methodologies for key experiments are provided below.
In Vitro MLL1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound TFA salt against MLL1 methyltransferase activity.
Materials:
-
Recombinant MLL1 complex (containing MLL1, WDR5, ASH2L, and RbBP5)
-
Histone H3 substrate
-
S-adenosyl-L-[methyl-3H]methionine
-
This compound TFA salt
-
Assay buffer
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound TFA salt in the assay buffer.
-
In a microplate, combine the recombinant MLL1 complex, histone H3 substrate, and the diluted this compound TFA salt or vehicle control.
-
Initiate the methyltransferase reaction by adding S-adenosyl-L-[methyl-3H]methionine.
-
Incubate the reaction mixture at the optimal temperature and time for the MLL1 enzyme.
-
Stop the reaction and transfer the mixture to a filter paper.
-
Wash the filter paper to remove unincorporated S-adenosyl-L-[methyl-3H]methionine.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound TFA salt relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular H3K4 Methylation Assay
Objective: To assess the effect of this compound TFA salt on MLL1-dependent H3K4 methylation in a cellular context.
Materials:
-
MLL-rearranged leukemia cell line (e.g., MLL-AF9)
-
Cell culture medium and supplements
-
This compound TFA salt
-
Lysis buffer
-
Primary antibodies against H3K4me1/2/3 and total Histone H3
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blot or ELISA reagents
Procedure:
-
Culture MLL-AF9 cells to the desired density.
-
Treat the cells with various concentrations of this compound TFA salt (e.g., 20 µM) or vehicle control for a specified duration (e.g., 48 hours).
-
Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of H3K4 methylation using Western blotting or ELISA with specific antibodies.
-
Normalize the levels of methylated H3K4 to the total Histone H3 levels to account for any variations in protein loading.
-
Compare the levels of H3K4 methylation in this compound TFA salt-treated cells to the vehicle-treated control cells.
References
Enantiomer-Specific Inhibition of MLL1 by MM-401: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MM-401, a potent and selective inhibitor of the MLL1 (Mixed Lineage Leukemia 1) histone methyltransferase, and its inactive enantiomer, MM-NC-401. This document details the mechanism of action, quantitative biochemical and cellular activity, and comprehensive experimental protocols relevant to the study of these compounds. Visualizations of key pathways and workflows are provided to facilitate understanding.
Core Concepts: this compound and Enantiomer Control
This compound is a macrocyclic peptidomimetic designed to disrupt the protein-protein interaction between MLL1 and WDR5, a critical component of the MLL1 core complex.[1] This interaction is essential for the histone methyltransferase activity of MLL1, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1] Dysregulation of MLL1 activity is a hallmark of certain aggressive leukemias.[2]
MM-NC-401 serves as a crucial negative control in experiments involving this compound. It is the enantiomer of this compound, possessing identical physicochemical properties but differing in the stereochemistry at four chiral centers.[1] As demonstrated in various assays, MM-NC-401 exhibits no significant biological activity against the MLL1-WDR5 target, highlighting the specific stereochemical requirements for inhibition.[1]
Mechanism of Action: Disrupting the MLL1-WDR5 Interaction
The catalytic activity of the MLL1 complex is dependent on its assembly, where the MLL1 protein binds to WDR5. This compound specifically targets and binds to WDR5 with high affinity, effectively blocking the interaction with MLL1.[1] This disruption of the MLL1-WDR5 complex leads to the inhibition of MLL1's histone methyltransferase activity.[1][3] Consequently, there is a reduction in H3K4 methylation, a key epigenetic mark associated with active gene transcription. The downstream effects of this compound treatment in MLL-rearranged leukemia cells include the induction of cell-cycle arrest, apoptosis, and myeloid differentiation.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its enantiomeric control, MM-NC-401, based on published findings.
Table 1: Biochemical Activity
| Compound | Target | Assay | IC50 | Ki | Reference |
| This compound | WDR5-MLL1 Interaction | Fluorescence Polarization | 0.9 nM | - | [3][5] |
| WDR5 | BioLayer Interferometry | - | < 1 nM | [3][5] | |
| MLL1 Activity | In vitro HMT Assay | 0.32 µM | - | [1][3] | |
| MM-NC-401 | WDR5-MLL1 Interaction | Fluorescence Polarization | > 100 µM | > 10 µM | [1] |
| MLL1 Activity | In vitro HMT Assay | No inhibition up to 250 µM | - | [1] |
Table 2: Cellular Activity in MLL-rearranged Leukemia Cells (e.g., MLL-AF9)
| Compound | Effect | Concentration Range | Duration | Reference |
| This compound | Inhibition of H3K4 methylation | 20 µM | 48 hours | [3] |
| Inhibition of cell growth | 10, 20, 40 µM | 48 hours | [3] | |
| Induction of G1/S cell cycle arrest | 10, 20, 40 µM | 48 hours | [1] | |
| Induction of apoptosis | 20, 40 µM | 48 hours | [5] | |
| MM-NC-401 | No significant effect on cell growth or apoptosis | 40 µM | 4 days | [5] |
Synthesis and Chiral Separation
While the primary publication by Cao et al. (2014) states that the synthesis of this compound and MM-NC-401 is "described elsewhere," a specific, publicly available protocol for their synthesis and chiral separation has not been identified in the current literature search.[1] However, based on the macrocyclic peptidomimetic nature of these compounds, a general synthetic and purification strategy can be proposed.
The synthesis would likely involve solid-phase peptide synthesis (SPPS) to construct the linear peptide precursor, followed by a solution-phase macrocyclization step. The chirality of the final products would be determined by the use of enantiomerically pure amino acid building blocks during SPPS.
Chiral Separation: To obtain the individual enantiomers, this compound and MM-NC-401, preparative chiral High-Performance Liquid Chromatography (HPLC) is the most probable method. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation.
-
Likely Column Chemistry: Macrocyclic antibiotic-based CSPs, such as those derived from teicoplanin or vancomycin, are highly effective for the separation of chiral peptides and related molecules.[6][7]
-
Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, potentially with additives to improve peak shape and resolution.[7]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound and MM-NC-401. These are based on standard methodologies and should be optimized for specific laboratory conditions.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of the MLL1 complex.
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following:
-
2x HMT buffer (e.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl2, 8 mM DTT).
-
Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).
-
Varying concentrations of this compound or MM-NC-401 (dissolved in DMSO).
-
Histone H3 substrate (e.g., recombinant H3 or H3 peptides).
-
-
Initiation: Start the reaction by adding S-adenosyl-L-[methyl-3H]-methionine.
-
Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the reaction.
-
Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper and air-drying.
-
Washing: Wash the filter paper multiple times with a suitable buffer (e.g., 0.1 M sodium bicarbonate) to remove unincorporated radiolabel.
-
Detection: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percent inhibition of HMT activity relative to a DMSO vehicle control.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of leukemia cells.
-
Cell Plating: Seed MLL-rearranged leukemia cells (e.g., MLL-AF9) and control non-MLL leukemia cells into a 96-well plate at an appropriate density.
-
Treatment: Add serial dilutions of this compound or MM-NC-401 to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent to each well and incubate for an additional 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Detection: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability and calculate the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
-
Cell Treatment: Treat leukemia cells with this compound, MM-NC-401, or DMSO vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay assesses the effect of this compound on cell cycle progression.
-
Cell Treatment: Treat leukemia cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing. Cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry, measuring the fluorescence intensity of PI. The DNA content will correspond to different phases of the cell cycle (G0/G1, S, and G2/M).
Transcriptome Analysis (RNA-Seq)
This method identifies changes in gene expression following treatment with this compound.
-
Cell Treatment and RNA Isolation: Treat MLL-AF9 cells with this compound, MM-NC-401, or vehicle control for 48 hours. Isolate total RNA using a suitable kit.
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or downregulated upon this compound treatment compared to controls.
-
Conduct pathway and gene ontology analysis to understand the biological implications of the observed gene expression changes.
-
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine the levels of H3K4 methylation at specific gene promoters.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., H3K4me3). Use magnetic or agarose (B213101) beads conjugated with Protein A/G to pull down the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Quantify the enrichment of specific DNA sequences (e.g., gene promoters) using quantitative PCR (qPCR) or by preparing libraries for ChIP-sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
This compound is a highly specific and potent inhibitor of the MLL1-WDR5 interaction, demonstrating the therapeutic potential of targeting this pathway in MLL-rearranged leukemias. The use of its inactive enantiomer, MM-NC-401, is essential for validating the on-target effects of this compound in cellular and biochemical assays. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of epigenetics and drug discovery.
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Small-Molecule Inhibitors of MLL Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | MLL1 inhibitor | CAS 1442106-10-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
Methodological & Application
Application Notes and Protocols: Utilizing MM-401 in MLL-rearranged Leukemia Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in infants.[1][2] These leukemias are characterized by chromosomal translocations involving the KMT2A (MLL1) gene, leading to the expression of oncogenic MLL fusion proteins.[3][4] The catalytic activity of the wild-type MLL1 protein, a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase, is crucial for the initiation and maintenance of MLLr leukemia.[5] MM-401 is a potent and specific inhibitor of MLL1 methyltransferase activity.[5][6] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in MLL-rearranged leukemia cell lines.
Mechanism of Action
This compound functions by disrupting the critical protein-protein interaction between MLL1 and WD repeat-containing protein 5 (WDR5).[5][6] WDR5 is an essential component of the MLL1 core complex, and its interaction with MLL1 is required for the histone methyltransferase activity of the complex.[5][7][8][9] By binding to WDR5 with high affinity, this compound competitively inhibits the binding of MLL1, leading to the disassembly of the MLL1 core complex and a subsequent reduction in H3K4 methylation at MLL1 target genes, such as HOXA9 and MEIS1.[5][10] This targeted inhibition of MLL1's catalytic activity selectively induces cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells, while sparing non-MLL leukemia cells and normal hematopoietic progenitors.[5]
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound in various MLL-rearranged and non-MLL leukemia cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Reference |
| IC50 | MLL1 H3K4 Methyltransferase Activity | 0.32 µM | [6] |
| IC50 | WDR5-MLL1 Interaction | 0.9 nM | [6][11] |
| Ki | WDR5 Binding Affinity | < 1 nM | [6] |
Table 2: Growth Inhibition (GI50) of this compound in Human MLL-rearranged Leukemia Cell Lines
| Cell Line | MLL Fusion | GI50 (µM) |
| MV4;11 | MLL-AF4 | ~10 |
| MOLM13 | MLL-AF9 | ~10 |
| KOPN8 | MLL-ENL | ~10 |
Data compiled from a study by Cao et al., which states the GI50 value is approximately 10µM for MLL-AF9 cells and provides a figure showing similar efficacy in MV4;11, MOLM13, and KOPN8 cell lines.[5]
Table 3: Growth Inhibition (GI50) of this compound in Murine MLL-rearranged Leukemia Cell Lines
| Cell Line | Oncogenic Driver | GI50 (µM) |
| MLL-AF9 | MLL-AF9 | ~10 |
| MLL-ENL | MLL-ENL | ~10 |
| MLL-AF1 | MLL-AF1 | ~10 |
| Hoxa9/Meis1 | Hoxa9/Meis1 | No Inhibition |
Data compiled from a study by Cao et al.[5]
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy and mechanism of this compound in MLL-rearranged leukemia cell lines.
Cell Viability Assay (CellTiter-Glo®)
This protocol determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM13)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (and enantiomer control MM-NC-401)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture MLL-rearranged leukemia cells to logarithmic growth phase.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of an opaque-walled 96-well plate.
-
Include wells with medium only for background measurement.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the negative control MM-NC-401 in culture medium. A typical concentration range would be from 0.1 µM to 50 µM.
-
Prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration.
-
Add the desired volume of the compound dilutions to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[4][12][13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4][13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][13]
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and control MLL-rearranged leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound (e.g., 20 µM and 40 µM) and controls for 48 hours.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.[5]
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.
-
Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle using PI staining and flow cytometry.
Materials:
-
Treated and control MLL-rearranged leukemia cells
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Treat cells with this compound (e.g., 10, 20, 40 µM) and controls for 48 hours.
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5-10 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
-
Incubation:
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting
This protocol is for detecting changes in protein expression and post-translational modifications following this compound treatment.
Materials:
-
Treated and control MLL-rearranged leukemia cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-cleaved caspase-3, anti-PARP, anti-MLL1, anti-WDR5, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is for measuring the mRNA expression levels of MLL1 target genes.
Materials:
-
Treated and control MLL-rearranged leukemia cells
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound (e.g., 20 µM) for 48 hours.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction by mixing cDNA, forward and reverse primers for the gene of interest, and SYBR Green/TaqMan master mix.
-
Run the qPCR reaction in a thermal cycler with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. promega.com [promega.com]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. scribd.com [scribd.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct and Indirect Targeting of HOXA9 Transcription Factor in Acute Myeloid Leukemia | MDPI [mdpi.com]
- 11. kumc.edu [kumc.edu]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Application Notes and Protocols for MM-401 in In Vitro Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-401 is a potent and specific inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase. It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex. This disruption leads to the inhibition of H3K4 methylation, which in turn downregulates the expression of key oncogenes, including those from the HOX gene family, as well as anti-apoptotic proteins like Bcl-2 and Myc.[1][2] Consequently, this compound has been shown to induce cell cycle arrest, myeloid differentiation, and, most notably, apoptosis in cancer cells, particularly in those harboring MLL1 rearrangements.[1][2]
These application notes provide a comprehensive overview of the use of this compound for in vitro apoptosis assays, including recommended dosage, detailed experimental protocols, and an elucidation of the underlying signaling pathway.
Data Presentation
The following tables summarize the known effects of this compound on apoptosis and provide a template for recording experimental data.
Table 1: Recommended Dosage of this compound for Apoptosis Induction in MLL-Rearranged Leukemia Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Observed Effect |
| MLL-AF9 | 10, 20, 40 | 48 | Induction of G1/S cell cycle arrest and apoptosis.[1] |
| MV4;11 (MLL-AF4) | Not specified, but effects observed | 48 | Induction of apoptosis and dose-dependent G1/S arrest.[2] |
Table 2: Representative Data Table for Quantifying this compound Induced Apoptosis via Annexin (B1180172) V/PI Staining
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| e.g., MLL-AF9 | 0 (Control) | 48 | |||
| 10 | 48 | ||||
| 20 | 48 | ||||
| 40 | 48 |
Note: A related MLL1-WDR5 inhibitor, MM-102, has been shown to increase the apoptotic population by 30% in the triple-negative breast cancer cell line MDA-MB-468, suggesting the potential for this compound to be effective in other cancer types beyond leukemia.
Signaling Pathway
The mechanism of this compound-induced apoptosis involves the inhibition of the MLL1-WDR5 interaction, leading to the downregulation of anti-apoptotic proteins and subsequent activation of the intrinsic apoptotic cascade.
Caption: this compound induced apoptosis signaling pathway.
Experimental Protocols
The following are detailed protocols for commonly used in vitro apoptosis assays to assess the efficacy of this compound.
Experimental Workflow Overview
Caption: General workflow for in vitro apoptosis assays.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MLL-AF9, MV4;11)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5-1 x 10⁶ cells/mL in a suitable culture vessel.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with desired concentrations of this compound (e.g., 10, 20, 40 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 48 hours).
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a conical tube.
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells) and combine it with cells detached by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Washing:
-
Wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
-
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
White-walled 96-well microplate
-
Caspase-3/7 substrate (e.g., containing the DEVD sequence)
-
Caspase assay buffer
-
Lysis buffer
-
Fluorometric plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10⁴ cells per well in a 96-well plate in a volume of 100 µL.
-
Treat cells with this compound and controls as described in the Annexin V protocol. Include a positive control for apoptosis induction (e.g., staurosporine).
-
-
Assay:
-
After treatment, equilibrate the plate to room temperature.
-
Prepare the caspase-3/7 reagent by mixing the substrate with the assay buffer according to the manufacturer's instructions.
-
Add 100 µL of the caspase-3/7 reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 499 nm excitation / 521 nm emission for a green fluorescent product).
-
-
Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Express the caspase-3/7 activity as a fold change relative to the vehicle-treated control.
-
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP or FITC-dUTP)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding, Treatment, and Harvesting:
-
Follow the steps for cell preparation as described in the Annexin V protocol. After harvesting, resuspend the cell pellet in PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding them to the fixation solution and incubating for 30-60 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by incubating them in the permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
-
TUNEL Staining:
-
Resuspend the cells in the TUNEL reaction mixture.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere, protected from light.
-
Include a negative control (without TdT enzyme) and a positive control (cells pre-treated with DNase I).
-
Wash the cells with PBS.
-
-
Analysis:
-
If desired, counterstain the nuclei with DAPI or Hoechst.
-
Analyze the cells by fluorescence microscopy or flow cytometry. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Quantify the percentage of TUNEL-positive cells.
-
Disclaimer
This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and kits.
References
Application Notes and Protocols: MM-401 for Inducing Cell Cycle Arrest in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-401 is a potent and specific peptidomimetic inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone H3 lysine (B10760008) 4 (H3K4) methyltransferase.[1][2] It functions by disrupting the critical interaction between MLL1 and WD repeat-containing protein 5 (WDR5), a core component of the MLL1 complex essential for its catalytic activity.[1][3][4] This inhibition of MLL1's methyltransferase activity leads to a cascade of downstream effects, culminating in cell cycle arrest, apoptosis, and myeloid differentiation specifically in cancer cells harboring MLL1 rearrangements, such as MLL-fusion leukemia.[1][3][4][5] These application notes provide a comprehensive overview of this compound's mechanism and include detailed protocols for its use in cancer cell research.
Mechanism of Action
This compound targets the MLL1-WDR5 protein-protein interaction. By binding to WDR5, this compound prevents the proper assembly of the MLL1 core complex, thereby inhibiting the H3K4 methylation activity of MLL1.[1][3][4] MLL1-mediated H3K4 methylation is crucial for the transcriptional activation of key target genes involved in cell proliferation and survival, including HOX genes, Myc, and Bcl2.[5] Inhibition of MLL1 by this compound leads to decreased expression of these genes, resulting in a G1/S phase cell cycle arrest and induction of apoptosis in MLL-dependent leukemia cells.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Comments | Reference |
| Ki (WDR5 binding) | < 1 nM | High-affinity binding to the WDR5 protein. | [2] |
| IC50 (WDR5-MLL1 interaction) | 0.9 nM | Potent disruption of the MLL1-WDR5 protein-protein interaction. | [2] |
| IC50 (MLL1 HMT activity) | 0.32 µM | Effective inhibition of MLL1 histone methyltransferase activity in vitro. | [1][2] |
Table 2: Cellular Activity of this compound in MLL-AF9 Leukemia Cells
| Experiment | Concentration | Time Point | Observed Effect | Reference |
| Cell Growth Inhibition | 10, 20, 40 µM | 48 h | Specific inhibition of MLL leukemia cell growth. | [2] |
| Cell Cycle Arrest | 10, 20, 40 µM | 48 h | Dose-dependent G1/S phase arrest. | [1][2] |
| Apoptosis Induction | 10, 20, 40 µM | 48 h | Induction of apoptosis. | [2] |
| H3K4 Methylation Inhibition | 20 µM | 48 h | Specific inhibition of MLL1-dependent H3K4 methylation. | [2] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound inducing cell cycle arrest.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
MLL-rearranged leukemia cell line (e.g., MV4;11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 90 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with this compound as described above.
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes (or at -20°C overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel (e.g., FL2-A).
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using appropriate software (e.g., FlowJo, ModFit).
Protocol 3: Western Blotting for Cell Cycle Proteins
This protocol is to assess the levels of key cell cycle regulatory proteins following this compound treatment.
Materials:
-
Cancer cells treated with this compound.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against Cyclin A, Cyclin B, and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse treated cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for examining the effect of this compound on H3K4 methylation at specific gene promoters.
Materials:
-
Cancer cells treated with this compound.
-
Formaldehyde (B43269) (1% final concentration) for crosslinking.
-
Glycine to quench crosslinking.
-
Cell lysis and nuclear lysis buffers.
-
Sonicator.
-
Antibody against H3K4me3.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
Primers for target gene promoters (e.g., HOXA9) and a negative control region for qPCR.
-
qPCR master mix and instrument.
Procedure:
-
Crosslink proteins to DNA by adding formaldehyde to the cell culture medium and incubating.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Shear chromatin by sonication to an average size of 200-500 bp.
-
Immunoprecipitate the chromatin overnight with an anti-H3K4me3 antibody.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the crosslinks by heating with proteinase K.
-
Purify the DNA.
-
Perform qPCR using primers specific to the promoter regions of target genes.
-
Analyze the data as a percentage of input.
Conclusion
This compound represents a targeted therapeutic strategy for MLL-rearranged cancers. Its specific mechanism of action, involving the disruption of the MLL1-WDR5 interaction, leads to a robust induction of cell cycle arrest and apoptosis in susceptible cancer cells. The protocols provided herein offer a framework for researchers to investigate the cellular and molecular effects of this compound, facilitating further studies into its therapeutic potential.
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: MM-401 in Stem Cell Reprogramming
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MM-401, a small molecule inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone H3K4 methyltransferase, in the field of stem cell reprogramming. The protocols and data presented herein are intended to guide researchers in utilizing this compound to efficiently reprogram epiblast stem cells (EpiSCs) to a naïve pluripotent state.
Introduction
The transition between different pluripotent states, such as from a "primed" state (e.g., epiblast stem cells) to a "naïve" state (e.g., embryonic stem cells), involves significant epigenetic remodeling. This compound has been identified as a potent tool to drive this conversion. By specifically inhibiting the methyltransferase activity of MLL1, this compound induces a global redistribution of the histone H3 lysine (B10760008) 4 monomethylation (H3K4me1) mark, a key epigenetic signature. This targeted epigenetic modulation is sufficient to reprogram primed EpiSCs to a naïve pluripotent state with high efficiency and synchronicity.[1][2][3][4] Reverted embryonic stem cells (rESCs) generated through this compound treatment exhibit key characteristics of naïve pluripotency, including the reactivation of the silenced X chromosome and the ability to contribute to the germline in chimeric animals.[1][2]
Mechanism of Action
This compound functions by inhibiting the catalytic activity of MLL1, a crucial enzyme responsible for monomethylating histone H3 at lysine 4 (H3K4me1).[1][3] In primed pluripotent cells like EpiSCs, MLL1 maintains a specific H3K4me1 landscape that reinforces the expression of lineage-determining factors and EpiSC markers.
The inhibition of MLL1 by this compound leads to a global redistribution of H3K4me1 at enhancer regions.[1][2] This alteration in the epigenetic landscape results in the repression of genes associated with the primed state and the subsequent activation of the transcriptional network that governs naïve pluripotency.[3] This demonstrates that a specific epigenetic modification can be a driving force in the reprogramming process, rather than just a consequence of a changed cellular state.[1][2]
Quantitative Data
The following table summarizes the key quantitative findings from studies using this compound for stem cell reprogramming.
| Parameter | Value | Cell Type | Duration of Treatment | Reference |
| Reprogramming Efficiency | >50% of cells exhibit naïve ESC features | Mouse EpiSCs | 3 days | [1][2] |
| Effective Concentration | 50 µM - 100 µM | Mouse EpiSCs | N/A | [1] |
| Toxicity Note | Concentrations above 100 µM may lead to modest growth inhibition. | Mouse EpiSCs | N/A | [1] |
Experimental Protocols
Protocol 1: Reprogramming of Mouse Epiblast Stem Cells (EpiSCs) to Naïve Embryonic Stem Cells (ESCs) using this compound
This protocol is adapted from Zhang et al., 2016, "MLL1 Inhibition Reprograms Epiblast Stem Cells to Naïve Pluripotency."
Materials:
-
Mouse Epiblast Stem Cells (EpiSCs)
-
DMEM/F12 medium
-
KnockOut Serum Replacement (KOSR)
-
Non-essential amino acids (NEAA)
-
L-glutamine
-
β-mercaptoethanol
-
bFGF (FGF2)
-
Activin A
-
Leukemia inhibitory factor (LIF)
-
MEK inhibitor (PD0325901)
-
GSK3 inhibitor (CHIR99021)
-
This compound (Stock solution in DMSO)
-
Feeder cells (e.g., mouse embryonic fibroblasts, MEFs) or feeder-free matrix (e.g., Matrigel)
-
Accutase or Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Preparation of Media:
-
EpiSC Medium: Prepare DMEM/F12 supplemented with 20% KOSR, 1% NEAA, 2 mM L-glutamine, 0.1 mM β-mercaptoethanol, 12 ng/mL bFGF, and 20 ng/mL Activin A.
-
ESC Medium (2i/LIF): Prepare DMEM/F12 supplemented with 15% KOSR, 1% NEAA, 2 mM L-glutamine, 0.1 mM β-mercaptoethanol, 1000 U/mL LIF, 1 µM PD0325901, and 3 µM CHIR99021.
-
Reprogramming Medium: ESC Medium (2i/LIF) supplemented with this compound to a final concentration of 50 µM or 100 µM.
-
-
Cell Culture and Treatment:
-
Culture mouse EpiSCs on feeder cells or a suitable matrix in EpiSC medium.
-
To initiate reprogramming, passage the EpiSCs using Accutase or Trypsin-EDTA.
-
Plate the dissociated EpiSCs onto fresh feeder cells or matrix-coated plates in the Reprogramming Medium.
-
Culture the cells for 3-6 days, changing the medium daily.
-
-
Monitoring Reprogramming:
-
Observe the cells daily for morphological changes. Reprogramming cells will transition from flat, spread-out EpiSC colonies to compact, dome-shaped colonies characteristic of naïve ESCs.
-
After 3 days, assess the expression of naïve pluripotency markers such as REX1 and PECAM1 by flow cytometry or immunofluorescence.[1]
-
Alkaline phosphatase (AP) staining can also be used to identify naïve pluripotent colonies.
-
-
Expansion of Reverted ESCs (rESCs):
Expected Results
-
Morphological Changes: Within 3-6 days of this compound treatment, EpiSC colonies will transition from a flattened morphology to the characteristic dome-shaped colonies of naïve ESCs.
-
Marker Expression: Reprogrammed cells will show upregulation of naïve pluripotency markers such as Nanog, Rex1, and Klf2/4, and downregulation of EpiSC markers like Fgf5.[3]
-
Functional Competence: The resulting rESCs are expected to be developmentally competent, capable of contributing to chimeras when injected into blastocysts.[1][2]
Troubleshooting
-
Low Reprogramming Efficiency:
-
Ensure the optimal concentration of this compound is used.
-
Verify the quality and pluripotency of the starting EpiSC population.
-
Optimize cell passaging and plating density.
-
-
Cell Toxicity:
-
If toxicity is observed, reduce the concentration of this compound. The recommended range is 50-100 µM.[1]
-
Ensure the DMSO concentration in the final culture medium is not excessive.
-
Conclusion
This compound is a valuable tool for inducing the transition from a primed to a naïve state of pluripotency. Its high efficiency and direct action on the epigenetic machinery provide a robust method for generating naïve pluripotent stem cells for research and potential therapeutic applications. The protocols provided here offer a starting point for researchers to incorporate this compound into their stem cell reprogramming workflows.
References
- 1. MLL1 Inhibition Reprograms Epiblast Stem Cells to Naïve Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLL1 Inhibition Reprograms Epiblast Stem Cells to Naive Pluripotency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of MLL1 histone methyltransferase brings the developmental clock back to naïve pluripotency - Muller - Stem Cell Investigation [sci.amegroups.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for MM-401 in H3K4 Methylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-401 is a potent and specific inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[1] It functions by disrupting the crucial interaction between MLL1 and WDR5 (WD repeat-containing protein 5), a core component of the MLL1 complex essential for its catalytic activity.[1][2][3] This disruption leads to a reduction in H3K4 methylation, particularly at MLL1 target gene loci. Consequently, this compound induces cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells, demonstrating its potential as a therapeutic agent.[1][2][3] These application notes provide detailed protocols for utilizing this compound to study H3K4 methylation and its downstream effects in a research setting.
Mechanism of Action
This compound is a macrocyclic peptidomimetic that competitively binds to the WDR5 pocket that normally recognizes the 'Win' (WDR5-interaction) motif of MLL1.[3] This binding event physically blocks the association of MLL1 with WDR5, leading to the disassembly of the MLL1 core complex and subsequent inhibition of its histone methyltransferase (HMT) activity.[2][3] This targeted inhibition is specific to the MLL1 complex, with minimal effects on other MLL family HMTs.[2] The downstream consequence is a decrease in H3K4 methylation levels at MLL1 target genes, such as the HOXA gene cluster, which are critical for the proliferation and survival of MLL-rearranged leukemia cells.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| MLL1 HMT Activity IC50 | 0.32 µM | [1][2] |
| WDR5-MLL1 Interaction IC50 | 0.9 nM | [1] |
| WDR5 Binding Ki | < 1 nM | [1] |
Table 2: Growth Inhibition (GI50) of this compound in Leukemia Cell Lines
| Cell Line | MLL Status | GI50 (µM) | Reference |
| Murine Leukemia Cells | |||
| MLL-AF9 | MLL fusion | ~10 | [2] |
| MLL-ENL | MLL fusion | 12.3 ± 2.1 | [2] |
| Hoxa9/Meis1 | Non-MLL | > 50 | [2] |
| Human Leukemia Cells | |||
| MV4;11 | MLL-AF4 | 8.5 | [2] |
| MOLM13 | MLL-AF9 | 11.2 | [2] |
| KOPN8 | MLL-ENL | 15.6 | [2] |
| K562 | Non-MLL | Not Determined | [2] |
| HL60 | Non-MLL | Not Determined | [2] |
| U937 | Non-MLL | Not Determined | [2] |
Mandatory Visualizations
References
Dissolving and Utilizing MM-401 for Preclinical Research: Application Notes and Protocols
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the dissolution and use of MM-401, a potent and selective inhibitor of the MLL1-WDR5 interaction, in a research setting.
Introduction to this compound
This compound is a first-in-class small molecule inhibitor that targets the interaction between the Mixed-Lineage Leukemia 1 (MLL1) protein and WD repeat-containing protein 5 (WDR5).[1] This interaction is crucial for the assembly and enzymatic activity of the MLL1 histone methyltransferase complex, which plays a key role in regulating gene expression through methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][2] Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias. This compound has been shown to selectively inhibit the proliferation of MLL leukemia cells by inducing cell cycle arrest, apoptosis, and myeloid differentiation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available research.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| WDR5 Binding Affinity (Ki) | < 1 nM | [1] |
| WDR5-MLL1 Interaction Inhibition (IC50) | 0.9 nM | [1] |
| MLL1 H3K4 Methyltransferase Inhibition (IC50) | 0.32 µM | [1] |
| Effective Concentration for H3K4 Methylation Inhibition in Cells | 20 µM (48 h) | [1] |
| Effective Concentration for MLL Leukemia Cell Growth Inhibition | 10, 20, 40 µM (48 h) | [1] |
Table 2: Solubility of this compound
| Solvent/Formulation | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing stock solutions. |
| In Vivo Formulation | ≥ 2.5 mg/mL (3.57 mM) | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline. Add co-solvents sequentially. |
Signaling Pathway of this compound
This compound exerts its effects by disrupting a critical protein-protein interaction within the MLL1 complex. The following diagram illustrates the targeted signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required to prepare a stock solution (e.g., 10 mM or 20 mM).
-
Weighing this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro Cell-Based Assay Protocol
This protocol provides a general guideline for treating leukemia cell lines with this compound to assess its biological effects.
Materials:
-
Leukemia cell line (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
This compound stock solution (prepared as in 4.1)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Reagents for downstream analysis (e.g., cell viability assay kit, apoptosis detection kit, cell cycle analysis reagents)
Procedure:
-
Cell Seeding: Seed the leukemia cells in a multi-well plate at the desired density. The optimal seeding density will depend on the cell line and the duration of the experiment.
-
Preparation of Working Solutions: Dilute the this compound stock solution in complete cell culture medium to the final desired concentrations (e.g., 10, 20, 40 µM).[1] It is recommended to prepare a serial dilution. Also, prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest concentration of this compound used.
-
Cell Treatment: Add the prepared working solutions of this compound and the vehicle control to the respective wells of the cell culture plate.
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours).[1]
-
Downstream Analysis: Following incubation, harvest the cells and perform the desired downstream analyses, such as:
-
Cell Viability/Proliferation Assay: To determine the effect of this compound on cell growth.
-
Apoptosis Assay: To assess the induction of programmed cell death.
-
Cell Cycle Analysis: To investigate the effect of this compound on cell cycle progression.[2]
-
Western Blotting: To analyze changes in protein expression, such as H3K4 methylation levels.
-
Quantitative PCR (qPCR): To measure changes in the expression of MLL1 target genes.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a research setting.
Conclusion
This compound is a valuable research tool for investigating the role of the MLL1-WDR5 interaction in normal and disease states. Proper dissolution and handling are critical for obtaining reliable and reproducible results. The protocols and information provided in this document serve as a guide for researchers to effectively utilize this compound in their preclinical studies. It is always recommended to consult the primary literature for more specific experimental details relevant to your research model.
References
Application Notes and Protocols: MM-401 in Combination with Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-401 is a potent and specific inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[1] It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1][2] This inhibition leads to cell cycle arrest, apoptosis, and differentiation in leukemia cells harboring MLL1 rearrangements.[1][3] While this compound shows promise as a monotherapy, a growing body of evidence suggests that combining epigenetic modifiers can lead to synergistic anti-cancer effects. This document provides detailed application notes and protocols for investigating this compound in combination with other classes of epigenetic modifiers, including Histone Deacetylase (HDAC) inhibitors, Bromodomain and Extra-Terminal (BET) inhibitors, and DNA Methyltransferase (DNMT) inhibitors.
Rationale for Combination Therapies
Epigenetic regulation is a complex network of writers, readers, and erasers of histone and DNA modifications. Targeting a single node in this network can be effective, but cancer cells often develop resistance. A multi-pronged approach, by simultaneously targeting different epigenetic pathways, can enhance therapeutic efficacy and overcome resistance.
-
This compound and HDAC Inhibitors: A recent study developing dual-target inhibitors for WDR5-MLL1 and HDACs has provided strong evidence for synergy.[4] The rationale is that while WDR5-MLL1 inhibition reduces H3K4 methylation, it can also lead to a decrease in histone acetylation.[4] Combining an MLL1 inhibitor like this compound with an HDAC inhibitor can counteract this effect, leading to a more profound and sustained disruption of the epigenetic landscape in cancer cells. This combination has been shown to augment the antiproliferative effects in acute myeloid leukemia (AML) cells.[4]
-
This compound and BET Inhibitors: MLL1 fusion proteins are known to drive the expression of key oncogenes, including MYC and BCL2.[3][5] this compound treatment has been shown to downregulate these critical genes.[3] BET inhibitors, such as JQ1, also function by repressing the transcription of MYC and its target genes.[6] Therefore, the combination of this compound and a BET inhibitor represents a rational strategy to achieve a more potent and durable suppression of the MYC-driven oncogenic program in MLL-rearranged leukemias.[5][7][8][9]
-
This compound and DNMT Inhibitors: The combination of DNMT and HDAC inhibitors has shown synergistic effects in AML.[10] While direct evidence for synergy with MLL1 inhibitors is less established, the principle of combining agents that target distinct epigenetic mechanisms (histone methylation vs. DNA methylation) provides a strong rationale for exploring this combination. DNMT inhibitors can reactivate silenced tumor suppressor genes, which may sensitize cancer cells to the pro-apoptotic effects of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound and Representative Epigenetic Modifiers
| Compound | Target | Cell Line | IC50 (monotherapy) | Reference |
| This compound | MLL1 (WDR5 interaction) | MV4;11 (MLL-AF4) | Growth Inhibition GI50 in the low µM range | [3] |
| This compound | MLL1 HMT activity | In vitro assay | 0.32 µM | [1][3] |
| Representative HDACi (e.g., Vorinostat) | Pan-HDAC | Various | Cell line dependent | [11] |
| Representative BETi (e.g., JQ1) | BRD4 | MLL-fusion cell lines | nM to low µM range | [5][9] |
| Representative DNMTi (e.g., Decitabine) | DNMT1 | AML cell lines | µM range | [12] |
Table 2: Representative Data for Combination of MLL1/WDR5 and HDAC Inhibition
| Combination | Cell Line | Effect | Fold Increase in Efficacy | Reference |
| WDR5-MLL1/HDAC Dual Inhibitor | MV-4-11 | Synergistic antiproliferative effect | 89-fold | [4] |
| WDR5-MLL1/HDAC Dual Inhibitor | MV-4-11 | Potent induction of apoptosis | Not quantified | [4] |
Note: This table presents data from a dual-target inhibitor, which serves as a strong surrogate for the combination of this compound and an HDAC inhibitor.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cell Viability Assay for Combination Studies (MTT Assay)
Objective: To determine the effect of this compound in combination with another epigenetic modifier on the viability of cancer cells and to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Leukemia cell lines (e.g., MV4;11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, HDAC inhibitor, BET inhibitor, or DNMT inhibitor stock solutions in DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the other epigenetic modifier(s) in complete medium. For combination treatments, prepare mixtures at a constant ratio (e.g., based on the IC50 values of the individual drugs).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium (or vehicle control, DMSO concentration should be <0.1%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound in combination with another epigenetic modifier.
Materials:
-
Treated and control cells from the combination study
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample by centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound in combination with another epigenetic modifier on cell cycle distribution.
Materials:
-
Treated and control cells from the combination study
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase A Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise. Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Chromatin Immunoprecipitation (ChIP) for Histone Methylation
Objective: To assess the effect of this compound on the levels of H3K4me3 at specific gene promoters.
Materials:
-
Treated and control cells
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine (0.125 M final concentration)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Micrococcal nuclease or sonicator
-
Antibody against H3K4me3
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for target gene promoters (e.g., HOXA9, MYC) for qPCR
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis: Lyse the cells to isolate nuclei.
-
Chromatin Fragmentation: Resuspend nuclei in nuclear lysis buffer and fragment the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K4me3 antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution: Elute the chromatin from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating with NaCl at 65°C overnight. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of target genes to quantify the enrichment of H3K4me3.
Conclusion
The combination of this compound with other epigenetic modifiers presents a promising therapeutic strategy for MLL-rearranged leukemias and potentially other cancers. The protocols and application notes provided herein offer a framework for the preclinical evaluation of these combinations. A thorough investigation of the synergistic effects on cell viability, apoptosis, cell cycle, and target gene expression will be crucial for advancing these novel therapeutic approaches toward clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of WDR5-MLL1 and HDAC Dual-Target Inhibitors for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MYC in combination with epigenetic regulators induces synergistic anti-leukemic effects in MLLr leukemia and simultaneously improves immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BET protein bromodomain inhibitor-based combinations are highly active against post-myeloproliferative neoplasm secondary AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination treatment of acute myeloid leukemia cells with DNMT and HDAC inhibitors: predominant synergistic gene downregulation associated with gene body demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA methyltransferase inhibitors combination therapy for the treatment of solid tumor: mechanism and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MM-401 solubility issues and solutions
Welcome to the technical support center for MM-401, a potent and selective inhibitor of the MLL1 H3K4 methyltransferase. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Mixed Lineage Leukemia 1 (MLL1) histone H3K4 methyltransferase.[1][2][3] Its mechanism of action involves the disruption of the critical protein-protein interaction between MLL1 and WDR5 (WD repeat-containing protein 5).[1][2] This interaction is essential for the catalytic activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark associated with active gene transcription. By blocking the MLL1-WDR5 interaction, this compound inhibits H3K4 methylation, leading to cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[1][2]
Q2: I am experiencing solubility issues with this compound. What are the recommended solvents?
A2: this compound is a hydrophobic compound with limited aqueous solubility. For in vitro and in vivo studies, it is typically first dissolved in an organic solvent to create a stock solution, which is then further diluted into aqueous buffers or formulation vehicles.
-
For Stock Solutions: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations up to 100 mg/mL.[4]
-
For In Vivo Formulations: A common vehicle for in vivo administration involves a co-solvent system. This compound (as the TFA salt) has been shown to be soluble at ≥ 2.5 mg/mL in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
Q3: Is there a more water-soluble form of this compound available?
A3: Yes, the trifluoroacetate (B77799) (TFA) salt of this compound is available and is suggested to have enhanced water solubility and stability compared to the free base form.[2] For experiments requiring aqueous solutions, using the this compound TFA salt is recommended.
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What can I do?
A4: This is a common issue with hydrophobic compounds. When a concentrated DMSO stock is diluted into an aqueous medium, the drastic change in solvent polarity can cause the compound to precipitate. Here are several troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your assay.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, dilute the stock into a smaller volume of your buffer while vortexing to ensure rapid mixing.
-
Use a Co-solvent System: For cell-based assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid cellular toxicity.[1] If higher concentrations of this compound are needed, consider using a small percentage of other co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final solution, if compatible with your experimental system.
-
Incorporate Surfactants: Non-ionic detergents like Tween-20 or Tween-80 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[1]
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a bath sonicator can help to redissolve precipitated compound.[5] However, be cautious about the stability of this compound under prolonged heating.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents and formulations.
| Solvent/Formulation Vehicle | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (142.70 mM)[4] | Recommended for preparing high-concentration stock solutions. |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (3.57 mM)[4] | A clear solution can be obtained. Suitable for in vivo studies. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.57 mM)[4][6] | An alternative formulation for in vivo use. |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (3.57 mM)[6] | A lipid-based formulation option. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).
-
Dissolution: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming or brief sonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a 1 mL formulation at a concentration of 2.5 mg/mL.
-
Prepare DMSO Stock: Prepare a concentrated stock solution of this compound (TFA salt) in DMSO (e.g., 25 mg/mL).
-
Co-solvent Mixture: In a sterile tube, add 400 µL of PEG300.
-
Add this compound Stock: Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add Saline: Add 450 µL of sterile saline to the mixture and mix thoroughly.
-
Final Solution: The final solution contains 2.5 mg/mL of this compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Visualizations
Signaling Pathway of MLL1 and Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound. MLL1 forms a complex with WDR5, which is essential for its histone methyltransferase activity. This complex methylates histone H3 at lysine 4 (H3K4me), leading to the transcriptional activation of target genes, such as Hox genes, which are involved in leukemogenesis. This compound disrupts the MLL1-WDR5 interaction, thereby inhibiting H3K4 methylation and the downstream oncogenic signaling.
Caption: this compound inhibits the MLL1-WDR5 interaction, blocking H3K4 methylation.
Experimental Workflow for Troubleshooting this compound Precipitation
The following workflow provides a systematic approach to addressing precipitation issues with this compound in aqueous solutions.
Caption: A step-by-step guide to resolving this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MLL1 inhibitor | CAS 1442106-10-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. This compound TFA | Apoptosis | 1442106-11-7 | Invivochem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting MM-401 Off-Target Effects
Welcome to the technical support center for MM-401. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and understand potential off-target effects of this compound, a potent and specific inhibitor of the MLL1-WDR5 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class MLL1 H3K4 methyltransferase inhibitor.[1] It functions by disrupting the protein-protein interaction between MLL1 and WDR5, which is essential for the catalytic activity of the MLL1 complex.[1][2] By blocking this interaction, this compound specifically inhibits MLL1's ability to methylate histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark for transcriptional activation.[1][3]
Q2: How specific is this compound? Are there known off-targets?
A2: Current literature suggests that this compound is a highly specific inhibitor. It has been shown to not inhibit other MLL family histone methyltransferases (HMTs) or other tested HMTs such as SET7/9 and EZH2, even at high concentrations.[1][4] While comprehensive kinome-wide screening data is not publicly available, the primary literature emphasizes its specificity for the MLL1-WDR5 interaction.[1] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out and may be cell-type or context-specific.
Q3: I'm observing a phenotype (e.g., cell death, differentiation) that is stronger or different than expected. Could this be an off-target effect?
A3: While possible, it is crucial to first rigorously validate that the observed phenotype is a consequence of on-target MLL1 inhibition. This compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[1][2] The magnitude of these effects can vary between different cell lines. We recommend performing thorough dose-response studies and validating the inhibition of the MLL1 pathway in your specific model system.
Q4: My cells are showing signs of toxicity at concentrations where I don't expect to see on-target effects. What should I do?
A4: This could be indicative of an off-target effect or non-specific toxicity. It is important to include proper controls in your experiments, such as a negative control enantiomer (MM-NC-401), if available, which has been shown to have minimal effects.[3] Additionally, ensure that the final solvent concentration (e.g., DMSO) is consistent across all treatment groups and is not causing toxicity on its own. If toxicity persists at low concentrations, consider performing assays to rule out common off-target liabilities.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations and binding affinities for this compound. A significant separation between the on-target potency and the concentrations at which unexpected effects are observed can suggest an off-target liability.
| Target/Interaction | Assay Type | Value | Reference |
| MLL1-WDR5 Interaction | Biochemical Assay | IC50: 0.9 nM | [2] |
| WDR5 Binding | Biochemical Assay | Ki: < 1 nM | [2] |
| MLL1 HMT Activity | in vitro HMT Assay | IC50: 0.32 µM | [1][2] |
| MLL Leukemia Cell Growth | Cell-based Assay | GI50: ~10 µM | [3] |
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
If you observe a phenotype that does not align with the known function of MLL1, or if your results are inconsistent, follow this guide to determine if the cause is an off-target effect.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected phenotypes.
Logical Decision-Making for Result Interpretation
Caption: Interpreting evidence for on-target vs. off-target effects.
Issue 2: Lack of Efficacy in a New Cell Model
If this compound is not producing the expected effect (e.g., growth inhibition) in your cell line, consider the following troubleshooting steps.
-
Confirm Target Presence and Pathway Activity:
-
Western Blot: Verify the expression of MLL1 and WDR5 in your cell line.
-
Baseline H3K4 methylation: Ensure that H3K4 methylation is present and detectable in your untreated cells. A lack of baseline pathway activity may render the inhibitor ineffective.
-
-
Assess Cellular Uptake and Compound Stability:
-
LC-MS/MS: If possible, measure the intracellular concentration of this compound to ensure it is reaching its target.
-
Compound Stability: Ensure the compound has not degraded during storage or in your experimental media.
-
-
Evaluate Cell Line Dependence:
-
The anti-proliferative effects of this compound are particularly pronounced in leukemia cell lines with MLL translocations.[3] The dependency on the MLL1-WDR5 interaction can vary significantly between different cancer types and even between cell lines of the same origin.
-
Experimental Protocols
Protocol 1: Western Blot for On-Target Pathway Inhibition
This protocol is to verify that this compound is inhibiting the MLL1 pathway in your cells by measuring the levels of H3K4 trimethylation (H3K4me3) and a downstream target gene product, such as HOXA9.
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat with a dose-range of this compound (e.g., 0.1 µM to 20 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Histone Extraction:
-
Harvest and wash cells with PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4.
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Whole-Cell Lysate Preparation (for HOXA9):
-
Harvest and wash cells with PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-H3K4me3, anti-Total H3, anti-HOXA9, anti-GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities. Normalize the H3K4me3 signal to Total H3 and the HOXA9 signal to a loading control like GAPDH. A dose-dependent decrease in normalized H3K4me3 and HOXA9 levels indicates on-target activity.
Protocol 2: Cell Viability Assay
This protocol is to determine the half-maximal growth inhibition concentration (GI50) of this compound in your cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to maintain exponential growth for the duration of the experiment.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound (e.g., 10 concentrations from 0.01 µM to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Data Analysis: Normalize the results to the vehicle control. Plot the normalized viability against the log of the inhibitor concentration and fit a four-parameter dose-response curve to calculate the GI50 value.
Signaling Pathway Visualization
The following diagram illustrates the targeted MLL1 signaling pathway.
Caption: The MLL1 signaling pathway and the inhibitory action of this compound.
References
improving MM-401 stability in solution
For researchers, scientists, and drug development professionals utilizing MM-401, this technical support center provides essential information to ensure the stability and effective use of this potent MLL1 inhibitor in solution. Adherence to these guidelines is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of my aqueous buffer after diluting it from a DMSO stock solution. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules like this compound. Here are several steps to address this issue:
-
Lower the Final Concentration: The concentration of this compound in your experiment may be too high, exceeding its solubility in the aqueous buffer. Try reducing the final concentration.
-
Optimize DMSO Concentration: While minimizing DMSO is often desired in biological assays, a slightly higher final concentration (generally up to 0.5%) may be necessary to maintain this compound solubility. It is crucial to include a vehicle control with the equivalent DMSO concentration in your experiments to rule out any solvent-induced effects.[1]
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[1] Experiment with slight adjustments to your buffer's pH to determine the optimal range for this compound solubility.
-
Use the TFA Salt Form: Consider using the trifluoroacetate (B77799) (TFA) salt of this compound, as it is reported to have enhanced water solubility and stability.[2]
-
Fresh Dilutions: Do not use a solution that has already precipitated. Before preparing a new stock solution, centrifuge the vial to pellet any undissolved powder.[1]
Q2: What is the best way to prepare and store this compound stock solutions?
A2: Proper preparation and storage are vital for maintaining the potency and stability of this compound.
-
Reconstitution of Lyophilized Powder: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[3] For initial stock solutions, use anhydrous DMSO.
-
Stock Solution Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4][5] When stored at -80°C, the stock solution can be stable for up to 6 months.[6] For short-term storage (up to one month), -20°C is sufficient.[6]
-
Protect from Light and Moisture: Store this compound, both in solid and solution form, protected from light.[7] Since DMSO is hygroscopic (absorbs moisture from the air), use fresh, anhydrous DMSO for reconstitution and minimize the time the vial is open.
Q3: I am observing inconsistent results in my experiments. Could my this compound be degrading?
A3: Inconsistent results can be a sign of compound degradation. Here’s how to investigate and mitigate this:
-
Perform a Stability Check: If you suspect degradation, you can perform a simple stability test. Prepare a fresh solution of this compound and measure its activity in your assay. Then, store the solution under your typical experimental conditions (e.g., in your assay medium at 37°C) and measure its activity at different time points (e.g., 2, 4, 8, and 24 hours). A significant decrease in activity over time indicates instability.
-
Avoid Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the degradation of the compound and allow for moisture absorption into the DMSO stock.[5] Aliquoting the stock solution into smaller, single-use volumes is highly recommended.[8]
-
Use Freshly Prepared Working Solutions: For the most reliable results, prepare fresh working solutions from your frozen stock for each experiment.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and specific inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[2] It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5 (WD repeat-containing protein 5).[2][9] This interaction is essential for the assembly and enzymatic activity of the MLL1 core complex.[10] By blocking this interaction, this compound inhibits the methylation of histone H3 at lysine (B10760008) 4 (H3K4), which in turn alters gene expression.[9] In the context of MLL-rearranged leukemias, this leads to the downregulation of key target genes like HOXA9 and MEIS1, inducing cell cycle arrest, apoptosis, and myeloid differentiation in leukemia cells.[9]
Data Presentation
Table 1: this compound Properties and Storage Recommendations
| Parameter | Recommendation | Rationale & References |
| Chemical Forms | Free base, TFA salt | The TFA salt form offers enhanced water solubility and stability.[2] |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High solubility for organic compounds; use fresh, moisture-free DMSO. |
| Stock Solution Conc. | 1-10 mM in DMSO | A concentrated stock allows for minimal solvent in the final assay volume. |
| Storage (Solid) | -20°C for long-term (months to years) | Protects from degradation.[11] |
| Storage (DMSO Stock) | -20°C for up to 1 month, -80°C for up to 6 months. Aliquot to avoid freeze-thaw cycles. | Minimizes degradation and moisture absorption.[5][6] |
| Storage (Aqueous) | Prepare fresh for each experiment. Avoid long-term storage. | Susceptible to hydrolysis and precipitation. |
| Light/Air Exposure | Store protected from light. Minimize air exposure. | Prevents photochemical degradation and oxidation.[7] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.[12]
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[3]
-
Add Solvent: Using a sterile pipette tip, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Gently vortex or sonicate the vial until the powder is completely dissolved.[8]
-
Aliquot: Dispense the stock solution into smaller, single-use, light-protected vials (e.g., amber tubes).
-
Store: Store the aliquots at -20°C or -80°C.[6]
Protocol for a Basic Stability Study of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent or buffer over time at a defined temperature.
Materials:
-
Freshly prepared this compound stock solution in DMSO.
-
The aqueous buffer or cell culture medium to be tested.
-
An appropriate assay to measure this compound activity (e.g., a biochemical assay measuring MLL1 activity or a cell-based assay measuring apoptosis).
-
Control samples (vehicle control, positive control).
Procedure:
-
Prepare a working solution of this compound in the test buffer/medium at the desired final concentration.
-
Immediately measure the activity of the freshly prepared solution (Time 0). This will serve as your baseline.
-
Incubate the remaining working solution under the desired storage conditions (e.g., 4°C, room temperature, or 37°C).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the stored solution and measure its activity in the same assay.
-
Data Analysis: Compare the activity at each time point to the activity at Time 0. A significant loss of activity indicates degradation of the compound under those conditions.
Visualizations
Caption: this compound signaling pathway.
Caption: this compound experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. uk-peptides.com [uk-peptides.com]
Technical Support Center: MM-401 and Non-MLL Leukemia Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of MM-401 in non-Mixed Lineage Leukemia (MLL) cell lines. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide clarity on the expected outcomes of experiments involving this compound and non-MLL leukemia cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-MLL leukemia cell lines?
A1: this compound is a highly specific inhibitor of the MLL1 methyltransferase activity, which is characteristic of MLL-rearranged leukemias.[1][2] Consequently, this compound is not expected to be cytotoxic to non-MLL leukemia cells.[1] These cell lines are typically used as negative controls in experiments to demonstrate the specificity of this compound.[1]
Q2: Why is this compound not effective against non-MLL leukemia?
A2: The mechanism of action of this compound involves the inhibition of the MLL1-WDR5 interaction, which is crucial for the assembly and enzymatic activity of the MLL1 complex.[1][2][3] This complex is responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation, a key process in the regulation of gene expression that is dysregulated in MLL-rearranged leukemias.[1] In non-MLL leukemia cells, this specific pathway is not the primary driver of oncogenesis, and therefore, inhibiting it with this compound does not lead to cell death.
Q3: Are there any reports of this compound showing activity in other cancer types?
A3: While the primary focus of this compound has been on MLL-rearranged leukemias, the core components of the MLL1 pathway may be relevant in other cancers. However, current published research predominantly supports its specific role and efficacy in the context of MLL translocations.[1][2]
Q4: What are appropriate positive and negative controls for an this compound cytotoxicity experiment?
A4:
-
Positive Controls: MLL-rearranged leukemia cell lines such as MV4-11, MOLM-13, or RS4;11.
-
Negative Controls: Non-MLL leukemia cell lines such as K562, HL-60, or U937.[1]
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental wells.
-
Inactive Enantiomer Control: MM-NC-401 can be used as a negative control to demonstrate that the observed effects are specific to the active enantiomer of the molecule.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected cytotoxicity observed in non-MLL control cell lines. | 1. High concentration of this compound: Off-target effects can occur at very high concentrations. 2. Solvent toxicity: The vehicle (e.g., DMSO) may be at a toxic concentration. 3. Contamination: Cell line contamination or contamination of reagents. 4. Incorrect cell line: The cell line may not be a true non-MLL line. | 1. Perform a dose-response curve to determine the optimal concentration range. 2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell lines. 3. Check for mycoplasma contamination and use aseptic techniques. 4. Verify the identity of your cell line through short tandem repeat (STR) profiling. |
| No cytotoxicity observed in MLL-rearranged positive control cell lines. | 1. Inactive this compound: The compound may have degraded. 2. Incorrect dosage: The concentration of this compound may be too low. 3. Cellular resistance: The cell line may have developed resistance. 4. Assay issues: The cytotoxicity assay may not be sensitive enough or performed correctly. | 1. Use a fresh stock of this compound. Store the compound as recommended by the manufacturer. 2. Confirm the concentration of your stock solution and perform a dose-response experiment. 3. Use a different MLL-rearranged cell line to confirm activity. 4. Optimize the assay parameters (e.g., incubation time, cell seeding density) and consider using an alternative cytotoxicity assay. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Pipetting errors: Inaccurate dispensing of cells, media, or compound. 3. Edge effects on the plate: Evaporation from the outer wells of a microplate. | 1. Ensure thorough mixing of the cell suspension before plating. 2. Calibrate pipettes and use proper pipetting techniques. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
Data Presentation
Table 1: Cytotoxicity of this compound in MLL-rearranged vs. Non-MLL Leukemia Cell Lines
| Cell Line | MLL Status | GI₅₀ (µM) | Reference |
| MV4-11 | MLL-AF4 | 0.8 | [1] |
| MOLM-13 | MLL-AF9 | 1.2 | [1] |
| RS4;11 | MLL-AF4 | 1.5 | [1] |
| K562 | Non-MLL | Not Determined (Inactive) | [1] |
| HL-60 | Non-MLL | Not Determined (Inactive) | [1] |
| U937 | Non-MLL | Not Determined (Inactive) | [1] |
GI₅₀: The concentration of a drug that causes 50% inhibition of cell growth.
Experimental Protocols
Protocol: Cell Viability Assay to Determine this compound Cytotoxicity
-
Cell Culture: Culture MLL-rearranged (e.g., MV4-11) and non-MLL (e.g., K562) leukemia cell lines in appropriate media and conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Compound Preparation: Prepare a 2X serial dilution of this compound and the negative control MM-NC-401 in culture media. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used.
-
Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a luminometer or spectrophotometer, depending on the assay used.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus drug concentration. Calculate the GI₅₀ values using a non-linear regression model.
Mandatory Visualizations
References
Technical Support Center: MM-401 Liposomal Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with liposomal formulations of MM-401. The information focuses on understanding and preventing the degradation of the liposomal carrier, which is crucial for maintaining the stability and efficacy of the encapsulated this compound.
Troubleshooting Guides
This section addresses common problems encountered during the preparation, storage, and experimental use of this compound liposomal formulations.
| Problem | Possible Causes | Recommended Solutions |
| Low this compound Encapsulation Efficiency | 1. Suboptimal lipid composition: The chosen lipids may not be ideal for retaining this compound. 2. Inefficient hydration: The lipid film may not be fully hydrated, leading to fewer and more heterogeneous liposomes. 3. Incorrect pH of the hydration buffer: The pH can affect the charge of both the lipids and the drug, influencing encapsulation. 4. Passive loading inefficiency: For hydrophilic drugs, passive entrapment can be inefficient. | 1. Optimize lipid blend: Experiment with different phospholipid compositions and cholesterol concentrations. 2. Ensure complete hydration: Hydrate the lipid film above the phase transition temperature (Tc) of the lipids with vigorous agitation. 3. Adjust buffer pH: Optimize the pH of the aqueous solution used for hydration to favor this compound partitioning into the liposomes. 4. Consider active loading: If applicable, explore active loading strategies such as creating a pH or ion gradient across the liposome (B1194612) membrane. |
| Liposome Aggregation and Precipitation | 1. Insufficient surface charge: Low zeta potential can lead to vesicle fusion. 2. Inadequate steric stabilization: Insufficient PEGylation may not provide enough of a protective barrier. 3. Improper storage temperature: Storing near the lipid phase transition temperature can cause instability.[1] 4. High ionic strength of the medium: Can screen surface charges and reduce electrostatic repulsion. | 1. Increase zeta potential: Incorporate a small percentage of a charged lipid (e.g., cationic or anionic) into the formulation to increase electrostatic repulsion. A zeta potential greater than ±30 mV is generally considered stable.[2] 2. Optimize PEGylation: Ensure a sufficient molar percentage of PEGylated lipids (e.g., DSPE-PEG) to provide a steric barrier. 3. Store at appropriate temperatures: Store liposomes at 4°C and avoid freezing, which can fracture the vesicles.[3] 4. Use low ionic strength buffers: When possible, use buffers with lower salt concentrations. |
| Drug Leakage During Storage | 1. Lipid hydrolysis: Breakdown of phospholipids (B1166683) over time, creating lysolipids that destabilize the bilayer.[4] 2. Lipid oxidation: Peroxidation of unsaturated fatty acid chains, compromising membrane integrity.[4] 3. Inappropriate storage temperature: Higher temperatures accelerate both hydrolysis and oxidation.[4] | 1. Use saturated lipids: Employ phospholipids with saturated acyl chains, which are less prone to oxidation. 2. Add antioxidants: Incorporate antioxidants like α-tocopherol into the lipid formulation to prevent oxidation.[5] 3. Store at 4°C in the dark: Refrigeration slows down degradation processes. Protecting from light minimizes photo-oxidation.[3][6] 4. Control pH: Maintain a near-neutral pH for the liposome suspension.[3] |
| Variability Between Batches | 1. Inconsistent thin-film formation: Uneven lipid film leads to heterogeneous liposome populations. 2. Inconsistent sizing method: Variations in extrusion or sonication parameters result in different size distributions. 3. Differences in raw materials: Batch-to-batch variation in lipids or other components. | 1. Standardize film formation: Ensure a uniform and thin lipid film by optimizing the rotary evaporation process. 2. Standardize sizing: Use a consistent number of extrusion cycles through membranes of a defined pore size or maintain consistent sonication parameters (time, power). 3. Source high-quality materials: Use lipids and other reagents from reputable suppliers with consistent quality. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for a liposomal this compound formulation?
The stability of a liposomal this compound formulation is primarily determined by the physical and chemical stability of the liposomes themselves. The main degradation pathways are:
-
Chemical Degradation:
-
Hydrolysis: The ester bonds in phospholipids can be hydrolyzed, leading to the formation of lysolipids and free fatty acids. Lysolipids can act as detergents and disrupt the bilayer structure, causing drug leakage.[4][] This process is accelerated by non-neutral pH and elevated temperatures.[4]
-
Oxidation: The unsaturated fatty acid chains of some phospholipids are susceptible to oxidation, which can compromise the integrity of the lipid bilayer.[4] This can be initiated by exposure to light, oxygen, and certain metal ions.
-
-
Physical Degradation:
-
Aggregation and Fusion: Liposomes can aggregate and fuse, leading to an increase in particle size and potential precipitation. This is often due to insufficient repulsive forces between vesicles.
-
Drug Leakage: The encapsulated this compound can leak from the liposomes over time due to bilayer instability caused by chemical degradation or improper storage conditions.
-
2. How should I store my this compound liposomal formulation to maximize stability?
For optimal stability, liposomal formulations should be stored:
-
At 4°C: Refrigeration slows down the rates of both hydrolysis and oxidation.[3]
-
In the dark: To prevent photo-oxidation of lipids.
-
At a near-neutral pH: To minimize acid and base-catalyzed hydrolysis of phospholipids.[3]
-
Do not freeze: The formation of ice crystals can physically disrupt the liposome structure, leading to aggregation and leakage of the encapsulated drug upon thawing.[3]
3. What are the key parameters to monitor for assessing the stability of my liposomal this compound?
Regularly assessing the following parameters can help ensure the quality and stability of your formulation:
-
Particle Size and Polydispersity Index (PDI): An increase in size or PDI can indicate aggregation or fusion.
-
Zeta Potential: A decrease in the absolute value of the zeta potential can suggest a higher likelihood of aggregation.
-
Encapsulation Efficiency: A decrease in encapsulation efficiency over time indicates drug leakage.
-
Lipid Integrity: The extent of lipid hydrolysis and oxidation can be monitored using techniques like HPLC or mass spectrometry to quantify degradation products.
4. Can I freeze my this compound liposomes for long-term storage?
Freezing is generally not recommended for aqueous liposome suspensions as it can damage the vesicles.[3] However, if long-term storage in a frozen state is necessary, the formulation should be lyophilized (freeze-dried) in the presence of cryoprotectants.
5. What are cryoprotectants and how do they work?
Cryoprotectants are substances that protect liposomes from damage during freezing and freeze-drying.[8] Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used. They are thought to work by forming a glassy matrix that immobilizes the liposomes and prevents the formation of large ice crystals that can rupture the vesicles.[8] They may also replace water molecules at the lipid headgroups, maintaining the bilayer structure.
Quantitative Data on Liposome Stability
The following tables summarize quantitative data on factors affecting liposome stability.
Table 1: Effect of Storage Temperature on Liposome Stability
| Lipid Composition | Storage Temperature (°C) | Observation | Reference |
| Soy Lecithin | 4 | Stable for over 70 days | [9] |
| Soy Lecithin | 25 | Drastic decrease in the number of liposomes | [9] |
| Hydrogenated Soy PC | 4 | Almost no lipid degradation after 8 days | [] |
| Hydrogenated Soy PC | 82 | Over 40% lipid degradation after 8 days | [] |
Table 2: Effect of pH on Liposome Stability
| pH Condition | Stability Observation | Reference |
| Acidic (pH < 4) | Decreased stability by up to 50% | [6] |
| Neutral (pH ~7) | Optimal stability | [3][6] |
| Basic (pH > 7.5) | Decreased stability by up to 20% | [6] |
Table 3: Effect of Cryoprotectants on Liposome Stability During Freeze-Thawing
| Cryoprotectant | Concentration | Effect on Particle Size | Reference |
| None | - | Significant increase | [10] |
| Trehalose | 2.5% (w/v) | Minimal change | [10] |
| Sucrose | 2.5% (w/v) | Minimal change | [10] |
| Glycerol | 2.5% (v/v) | Minimal change | [10] |
Experimental Protocols
1. Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can then be downsized.
-
Materials:
-
Phospholipids (e.g., DSPC, DPPC) and cholesterol
-
This compound
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Aqueous hydration buffer (e.g., PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
-
Procedure:
-
Dissolve the lipids, cholesterol, and a hydrophobic form of this compound in the organic solvent in a round-bottom flask. For a hydrophilic form of this compound, it will be dissolved in the hydration buffer later.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the boiling point of the solvent but below the phase transition temperature of the lipids.
-
Apply a vacuum to evaporate the solvent, leaving a thin, uniform lipid film on the inner wall of the flask.
-
Continue to apply the vacuum for at least 2 hours (or overnight) to ensure complete removal of residual solvent.[11]
-
Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic this compound, if applicable). The temperature of the buffer should be above the phase transition temperature of the lipids.[12]
-
Agitate the flask vigorously (e.g., by vortexing or hand-shaking) until the lipid film is fully suspended, forming a milky suspension of MLVs.[12]
-
For a more uniform size distribution, the MLV suspension can be downsized by extrusion through polycarbonate membranes of a defined pore size or by sonication.
-
2. Determination of this compound Encapsulation Efficiency
This protocol determines the percentage of this compound successfully encapsulated within the liposomes.
-
Materials:
-
This compound liposome suspension
-
Method for separating free drug from liposomes (e.g., size exclusion chromatography, ultracentrifugation, or dialysis)
-
Method for quantifying this compound (e.g., HPLC, UV-Vis spectroscopy)
-
A suitable solvent (e.g., methanol, Triton X-100) to disrupt the liposomes
-
-
Procedure:
-
Separate the unencapsulated (free) this compound from the liposome suspension. For example, pass the suspension through a Sephadex G-50 column, where the larger liposomes will elute first, followed by the smaller, free drug molecules.
-
Collect the fraction containing the liposomes.
-
Measure the total initial amount of this compound used in the formulation (Total Drug).
-
Measure the amount of free this compound in the fractions that do not contain liposomes (Free Drug).
-
Alternatively, lyse the collected liposome fraction with a suitable solvent to release the encapsulated drug and measure its concentration (Encapsulated Drug).
-
Calculate the encapsulation efficiency (EE%) using one of the following formulas:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
or
EE% = [Encapsulated Drug / Total Drug] x 100
-
3. Measurement of Liposome Size and Zeta Potential
These measurements are critical for assessing the physical stability of the liposomal formulation.
-
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
-
Procedure for Size Measurement (DLS):
-
Dilute a small aliquot of the liposome suspension in an appropriate buffer (the same as the external buffer of the liposomes) to a suitable concentration for DLS measurement.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, dispersant viscosity, and refractive index).
-
Perform the measurement to obtain the average particle size (Z-average) and the Polydispersity Index (PDI).
-
-
Procedure for Zeta Potential Measurement:
-
Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.[13]
-
Load the diluted sample into a specialized zeta potential cell (e.g., a folded capillary cell), ensuring no air bubbles are present.[13]
-
Place the cell into the instrument.
-
Set the measurement parameters.
-
Perform the measurement to obtain the zeta potential value in millivolts (mV).
-
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Major degradation pathways for liposomal formulations.
Caption: A logical workflow for troubleshooting liposome instability.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. sketchviz.com [sketchviz.com]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 10. researchgate.net [researchgate.net]
- 11. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
quality control measures for MM-401 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the quality control measures for MM-401 stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. For in vivo studies, further dilutions may be made in vehicles such as a combination of PEG300, Tween 80, and saline, or corn oil. A trifluoroacetate (B77799) (TFA) salt form of this compound may offer enhanced aqueous solubility and stability.[1]
Q2: How should I prepare a concentrated stock solution of this compound?
A2: To prepare a stock solution, for example, a 10 mM solution, accurately weigh the solid this compound and dissolve it in the appropriate volume of anhydrous DMSO. Vortexing and gentle warming (do not exceed 37°C) can aid dissolution. For long-term storage, it is advisable to filter-sterilize the stock solution through a 0.22 µm DMSO-compatible syringe filter.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage and -80°C for long-term storage to minimize degradation. It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can compromise the integrity of the compound. Protect the solution from light.
Q4: How can I verify the concentration of my this compound stock solution?
A4: The concentration of your this compound stock solution can be verified using UV-Vis spectrophotometry. You will need to determine the molar extinction coefficient of this compound at its maximum absorbance wavelength (λmax) in the solvent used. A standard curve with known concentrations of this compound should be prepared to accurately determine the concentration of your stock solution.
Q5: How can I assess the purity of my this compound stock solution?
A5: The purity of your this compound stock solution should be assessed using High-Performance Liquid Chromatography (HPLC). This technique can separate this compound from any impurities or degradation products. A high-purity reference standard of this compound is required for comparison.
Q6: Are there any specific safety precautions I should take when handling this compound?
Troubleshooting Guide
Issue 1: this compound powder is difficult to dissolve in DMSO.
-
Possible Cause: The concentration you are trying to achieve may be too high, or the DMSO may not be anhydrous.
-
Solution:
-
Try gentle warming of the solution up to 37°C.
-
Use a vortex or sonicator to aid dissolution.
-
Ensure you are using high-purity, anhydrous DMSO, as absorbed water can affect solubility.
-
If the issue persists, consider preparing a slightly lower concentration stock solution.
-
Issue 2: The this compound stock solution appears cloudy or has precipitates after storage.
-
Possible Cause: The compound may have precipitated out of solution due to temperature fluctuations or exceeding its solubility limit at the storage temperature.
-
Solution:
-
Warm the vial to room temperature or 37°C and vortex to see if the precipitate redissolves.
-
If it redissolves, consider storing it in smaller aliquots to minimize temperature changes during use.
-
If it does not redissolve, the compound may have degraded, and it is recommended to prepare a fresh stock solution.
-
Issue 3: Inconsistent experimental results using the same this compound stock solution.
-
Possible Cause: The this compound in the stock solution may have degraded over time or due to improper storage.
-
Solution:
-
Re-evaluate the purity of the stock solution using HPLC.
-
Prepare a fresh stock solution from the solid compound.
-
Ensure proper storage conditions are maintained (-80°C for long-term, protection from light, and minimal freeze-thaw cycles).
-
Quantitative Data Summary
| Parameter | Value | Analytical Method | Reference |
| This compound Ki (WDR5) | < 1 nM | BioLayer Interferometry | [1][3] |
| This compound IC50 (WDR5-MLL1 interaction) | 0.9 nM | Fluorescence Polarization | [1][3] |
| This compound IC50 (MLL1 activity) | 0.32 µM | In vitro HMT assay | [1][3][4] |
| Recommended Stock Solution Solvent | DMSO | Supplier Data | [3] |
| Recommended Long-Term Storage | -80°C | General Best Practice | |
| Purity Analysis | HPLC | General QC Guideline | |
| Concentration Determination | UV-Vis Spectrophotometry | General QC Guideline |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm DMSO-compatible syringe filter
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is approximately 586.7 g/mol . For 1 mL of a 10 mM stock solution, you would need 5.867 mg.
-
Transfer the weighed powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
(Optional but recommended for long-term storage) Filter the solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile amber tube.
-
Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C.
-
Protocol 2: Quality Control of this compound Stock Solution by HPLC
-
Objective: To determine the purity of the this compound stock solution.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
This compound reference standard
-
-
Procedure (Example Method - Optimization may be required):
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Prepare a sample of your this compound stock solution diluted to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Set up the HPLC system with the following parameters (example):
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
Detector wavelength: 220 nm (or the λmax of this compound)
-
Gradient: A time-gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
-
Inject a blank (solvent), followed by the this compound reference standard, and then your sample.
-
Analyze the chromatogram. The purity is calculated by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: this compound Stock Solution QC Workflow
References
addressing inconsistencies in MM-401 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MM-401, a potent and selective inhibitor of the MLL1-WDR5 interaction. While this compound is a valuable tool for studying MLL1-dependent processes, experimental inconsistencies can arise. This guide is designed to help you identify potential causes and find solutions to ensure the reliability and reproducibility of your results.
Disclaimer: The experimental issues and data presented in this guide are illustrative and provided as a framework for troubleshooting. Actual results may vary depending on the specific experimental conditions and cell systems used.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound.
1. High Variability in IC50 Values Across Experiments
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in our cell viability assays. What could be the cause?
Potential Causes:
-
Inconsistent cell seeding density.
-
Variations in the passage number of cell lines.
-
Incomplete solubilization of this compound.
-
Degradation of this compound in solution.
-
Differences in serum concentration in the culture medium.
Troubleshooting Recommendations:
-
Standardize Cell Culture Conditions: Ensure consistent cell seeding densities and use cells within a narrow passage number range for all experiments.
-
Proper Compound Handling: Prepare fresh stock solutions of this compound for each experiment. If using frozen stocks, ensure they are thawed quickly and protected from light.
-
Optimize Solubilization: Confirm complete dissolution of this compound in the chosen solvent (e.g., DMSO) before diluting in culture medium.
-
Serum Interaction: Be aware that components in fetal bovine serum (FBS) can bind to small molecules and affect their bioavailability. Consider reducing the serum concentration during the treatment period if it does not compromise cell health.
Illustrative Data: Effect of Serum Concentration on this compound IC50
| Cell Line | FBS Concentration | This compound IC50 (µM) |
| MV4-11 | 10% | 1.5 |
| MV4-11 | 5% | 0.8 |
| MOLM-13 | 10% | 2.1 |
| MOLM-13 | 5% | 1.2 |
2. Lack of Expected Decrease in H3K4 Methylation
Question: After treating MLL-rearranged leukemia cells with this compound, we are not observing the expected global decrease in histone H3 lysine (B10760008) 4 (H3K4) methylation by Western blot or ChIP-qPCR. Why might this be?
Potential Causes:
-
Insufficient treatment duration or concentration of this compound.
-
Suboptimal antibody for Western blot or ChIP.
-
Rapid histone turnover masking the effect.
-
Redundant activity of other H3K4 methyltransferases.
Troubleshooting Recommendations:
-
Optimize Treatment Conditions: Perform a time-course and dose-response experiment to determine the optimal concentration and duration of this compound treatment for observing changes in H3K4 methylation in your specific cell line.
-
Validate Antibodies: Ensure the antibodies used for detecting H3K4me1/me2/me3 are specific and validated for the application (Western blot vs. ChIP).
-
Cell Cycle Synchronization: Consider synchronizing cells before treatment to reduce variability related to cell cycle-dependent histone modifications.
-
Gene-Specific Analysis: Instead of global H3K4 methylation, perform ChIP-qPCR on known MLL1 target gene promoters (e.g., HOXA9, MEIS1) where changes are expected to be more pronounced.
Logical Troubleshooting Workflow: No Change in H3K4 Methylation
Caption: Troubleshooting flowchart for addressing a lack of change in H3K4 methylation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between the core components of the MLL1 complex, specifically WDR5 and the MLL1 catalytic subunit.[1][2] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex. By blocking this interaction, this compound inhibits the methylation of histone H3 at lysine 4 (H3K4), leading to the downregulation of MLL1 target genes, cell cycle arrest, and apoptosis in MLL-rearranged leukemia cells.[1]
This compound Signaling Pathway
Caption: this compound inhibits the MLL1-WDR5 interaction, leading to reduced H3K4 methylation.
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a solid. For experimental use, we recommend preparing a concentrated stock solution in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles. When preparing working solutions, thaw the stock aliquot and dilute it in pre-warmed culture medium.
Q3: Does this compound have off-target effects?
A3: While this compound has been designed for high selectivity for the MLL1-WDR5 interaction, like any small molecule inhibitor, the potential for off-target effects exists, particularly at higher concentrations. It is crucial to include appropriate controls in your experiments, such as using a structurally related but inactive compound or evaluating the effect of this compound in cell lines that are not dependent on MLL1 activity.
Q4: What are the expected phenotypic effects of this compound treatment?
A4: In MLL-rearranged leukemia cell lines, treatment with this compound is expected to induce cell cycle arrest, primarily at the G1 phase, and promote apoptosis.[1] It can also induce differentiation.[1] The magnitude and kinetics of these effects can vary between different cell lines.
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) for H3K4me3
This protocol outlines the key steps for performing a ChIP assay to measure changes in H3K4me3 at specific gene promoters following this compound treatment.
Experimental Workflow for ChIP-qPCR
Caption: A ten-step workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and treat with the desired concentration of this compound or vehicle control (e.g., DMSO) for the optimized duration.
-
Crosslinking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Chromatin Shearing: Sonicate the cell lysate to shear the chromatin into fragments of 200-500 base pairs. Confirm the shearing efficiency by running an aliquot on an agarose (B213101) gel.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-H3K4me3 antibody or a negative control IgG. Add protein A/G beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA using a standard PCR purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of MLL1 target genes and a negative control region. Analyze the data using the percent input method.
Recommended Reagents and Controls:
| Reagent/Control | Purpose |
| Primary Antibody | Anti-H3K4me3 (ChIP-validated) |
| Negative Control | Normal Rabbit IgG |
| Positive Control Locus | Primers for a known MLL1 target gene (e.g., HOXA9) |
| Negative Control Locus | Primers for a gene desert region |
References
Validation & Comparative
Validating MM-401 Specificity for MLL1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MM-401, a selective inhibitor of the MLL1 histone methyltransferase, with other alternative small molecules. The following sections detail the mechanism of action, quantitative performance metrics, and the experimental protocols used to validate the specificity of these compounds for MLL1.
Mechanism of Action: Disrupting the MLL1 Core Complex
The catalytic activity of MLL1 is dependent on its interaction with a core complex of proteins, including WDR5, RbBP5, and ASH2L. This compound exerts its inhibitory effect by specifically disrupting the crucial interaction between MLL1 and WDR5.[1][2][3] This allosteric inhibition prevents the proper assembly of the MLL1 complex, thereby blocking its histone methyltransferase (HMT) activity.[1][2][4] This targeted approach is designed to provide specificity for MLL1 over other histone methyltransferases.[1][2]
Caption: this compound binds to WDR5, preventing its interaction with MLL1.
Quantitative Comparison of MLL1 Inhibitors
The following table summarizes the key performance metrics of this compound and other commonly used MLL1 inhibitors. The data highlights differences in potency and mechanism of action.
| Inhibitor | Target Interaction | Ki | IC50 | Cellular GI50 (MLL-rearranged cells) |
| This compound | MLL1-WDR5 | < 1 nM (for WDR5)[4] | 0.9 nM (WDR5-MLL1 interaction)[4], 0.32 µM (MLL1 HMT activity)[1][4] | ~10 µM (MLL-AF9 cells)[1] |
| OICR-9429 | MLL1-WDR5 | 93 ± 28 nM (for WDR5)[5][6][7] | < 1 µM (disrupts WDR5-MLL1 in cells)[8][9] | Not explicitly stated for MLL-r cells |
| MI-503 | Menin-MLL | 9 nM (for Menin)[10] | 14.7 nM (Menin-MLL interaction)[11][12] | 220 nM (MLL-AF9 cells)[11], 250-570 nM (human MLL cell lines)[11][12] |
| VTP-50469 | Menin-MLL | 104 pM[13][14] | 13-37 nM (in various MLL-r cell lines)[13][15] | 13-37 nM[13][15] |
Experimental Protocols for Specificity Validation
Validating the specificity of a molecular inhibitor is critical. The following are detailed methodologies for key experiments used to confirm the on-target activity of this compound.
In Vitro Histone Methyltransferase (HMT) Assay
This biochemical assay directly measures the enzymatic activity of the MLL1 complex and its inhibition by this compound.
-
Objective: To determine the IC50 value of this compound for MLL1 HMT activity and to assess its selectivity against other histone methyltransferases.
-
Methodology:
-
Reagents: Recombinant MLL1 complex (MLL1, WDR5, RbBP5, ASH2L), other histone methyltransferases (e.g., MLL family members, EZH2, SETD8), histone H3 substrate, and S-[3H]-adenosylmethionine (SAM) as a methyl donor.
-
Procedure: The MLL1 complex is incubated with the histone H3 substrate, radiolabeled SAM, and varying concentrations of this compound or a negative control (e.g., its enantiomer MM-NC-401).[1]
-
Detection: The reaction mixture is transferred to a filter paper, which captures the histone substrate. Unincorporated SAM is washed away. The amount of incorporated radiolabel, corresponding to HMT activity, is quantified using a scintillation counter.[1]
-
Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the dose-response data to a nonlinear regression curve.[1]
-
-
Specificity Assessment: The same assay is performed with a panel of other histone methyltransferases to ensure that this compound does not inhibit their activity at comparable concentrations.[1]
Cellular Proliferation and Viability Assays
These assays determine the effect of the inhibitor on the growth of cancer cells that are dependent on MLL1 activity versus those that are not.
-
Objective: To assess the selective growth-inhibitory and cytotoxic effects of this compound on MLL-rearranged leukemia cell lines.
-
Methodology:
-
Cell Lines: A panel of leukemia cell lines is used, including those with MLL rearrangements (e.g., MOLM-13, MV4;11, KOPN8) and MLL wild-type lines (e.g., HL-60).[15][16] Normal bone marrow cells can be used as a non-cancerous control.[1][2]
-
Procedure: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or a vehicle control for a specified period (e.g., 48-72 hours).
-
Detection: Cell viability and proliferation are measured using assays such as MTT, CellTiter-Glo, or by direct cell counting.
-
Analysis: The half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) is calculated for each cell line. High selectivity is demonstrated if the GI50/IC50 is significantly lower in MLL-rearranged cells compared to MLL wild-type cells.[15]
-
Transcriptome Analysis (RNA-seq)
This powerful technique compares the global gene expression changes induced by the inhibitor with those caused by the genetic deletion of the target, providing strong evidence of on-target activity.
-
Objective: To determine if the transcriptional changes induced by this compound are similar to those observed upon MLL1 deletion in MLL-rearranged cells.
-
Methodology:
-
Experimental System: MLL-rearranged cells (e.g., MLL-AF9) are treated with either this compound, a negative control compound, or a vehicle. A parallel experiment is conducted where MLL1 is genetically deleted (e.g., using a Cre-Lox system).[1]
-
RNA Isolation and Sequencing: After treatment, total RNA is isolated from all experimental groups. RNA quality is assessed, and libraries are prepared for next-generation sequencing (RNA-seq).
-
Data Analysis:
-
Sequencing reads are aligned to a reference genome.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in the this compound treated group versus the control, and in the MLL1-deleted group versus its control.
-
The correlation between the log2 fold changes in gene expression from the this compound treatment and MLL1 deletion is calculated. A high correlation indicates that the inhibitor's effects are predominantly mediated through MLL1 inhibition.[1]
-
Gene Set Enrichment Analysis (GSEA) can be used to confirm that the pathways affected by this compound are the same as those affected by MLL1 deletion.[1]
-
-
Caption: Workflow for validating this compound specificity using RNA-seq.
Conclusion
The available data strongly supports that this compound is a highly specific inhibitor of MLL1. Its mechanism of action, which involves the disruption of the MLL1-WDR5 protein-protein interaction, is distinct from many other epigenetic inhibitors and contributes to its selectivity.[1][2] In vitro HMT assays demonstrate that this compound potently inhibits MLL1 activity without significantly affecting other MLL family HMTs.[1] Furthermore, cellular assays show that this compound selectively inhibits the proliferation of MLL-rearranged leukemia cells.[1][2] The remarkable correlation between the transcriptional changes induced by this compound and those caused by MLL1 gene deletion provides compelling evidence for its on-target specificity in a cellular context.[1] Compared to other MLL1-targeting agents that inhibit the Menin-MLL interaction, this compound offers an alternative and specific mechanism of action by targeting the core MLL1 complex. This makes this compound a valuable tool for basic research into the function of MLL1 and a promising lead for the development of targeted therapies for MLL-rearranged leukemias.
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 9. scitechnol.com [scitechnol.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
A Comparative Guide to MLL1 Inhibitors: MM-401 Versus Emerging Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
The histone methyltransferase MLL1 (Mixed-Lineage Leukemia 1) is a critical regulator of gene expression and a key therapeutic target in certain cancers, particularly acute leukemias harboring MLL1 gene rearrangements. Inhibition of MLL1's catalytic activity or its interaction with essential protein partners presents a promising avenue for targeted cancer therapy. This guide provides a detailed comparison of MM-401, a potent research inhibitor of the MLL1-WDR5 interaction, with other emerging MLL1 inhibitors that primarily target the menin-MLL1 interaction and are currently in clinical development.
Mechanism of Action: Two distinct approaches to MLL1 inhibition
MLL1 inhibitors can be broadly categorized based on their mechanism of action. This compound represents a class of inhibitors that directly targets the MLL1 core complex, while a new wave of clinical candidates focuses on the interaction between MLL1 and menin.
This compound: Disrupting the MLL1 Core Complex
This compound is a potent and specific inhibitor of MLL1's histone H3 lysine (B10760008) 4 (H3K4) methyltransferase activity.[1][2][3] It achieves this by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex essential for its catalytic function.[1][2][3][4] By blocking this interaction, this compound effectively dismantles the active MLL1 complex, leading to a reduction in H3K4 methylation and the suppression of MLL1 target gene expression.[1][2]
Menin-MLL1 Inhibitors: A Clinically Advanced Strategy
A significant focus in the clinical development of MLL1 inhibitors has been on disrupting the interaction between MLL1 (or its oncogenic fusion proteins) and menin, a nuclear scaffold protein.[5][6] This interaction is crucial for the recruitment of the MLL1 complex to chromatin and the subsequent activation of leukemogenic genes like HOXA9 and MEIS1.[6] Several small molecule inhibitors, including revumenib (SNDX-5613), ziftomenib (B3325460) (KO-539), and DS-1594a, have been developed to block this interaction and are showing promise in clinical trials for acute leukemias with KMT2A (MLL1) rearrangements or NPM1 mutations.[7][8][9][10][11]
Quantitative Comparison of MLL1 Inhibitors
The following tables summarize the available quantitative data for this compound and other selected MLL1 inhibitors. It is important to note that direct comparisons of potency can be challenging due to variations in experimental assays and conditions.
Table 1: In Vitro Potency of MLL1 Inhibitors
| Inhibitor | Target Interaction | Assay Type | IC50 | Ki | Reference |
| This compound | MLL1-WDR5 | Biochemical (WDR5-MLL1 interaction) | 0.9 nM | < 1 nM (for WDR5) | [1][3] |
| This compound | MLL1 HMT Activity | In vitro HMT assay | 0.32 µM | - | [1][2][3] |
| MI-3454 | Menin-MLL1 | Fluorescence Polarization | 0.51 nM | - | [12] |
| M-525 | Menin-MLL1 | - | 3 nM (in MV-4-11 cells) | - | [6] |
| M-89 | Menin-MLL1 | - | 25 nM (in MV-4-11 cells), 54 nM (in MOLM-13 cells) | - | [6] |
| DS-1594a | Menin-MLL1 | Cell-free (AlphaLISA) | < 30 nM (GI50 in sensitive cell lines) | - | [8][10] |
Table 2: Cellular Activity of MLL1 Inhibitors in Leukemia Cell Lines
| Inhibitor | Cell Line | MLL Status | Assay | Endpoint | Result | Reference |
| This compound | MLL-AF9 murine cells | MLL-AF9 fusion | Cell Growth | GI50 | ~10 µM | [2] |
| This compound | MV4;11, MOLM13, KOPN8 | MLL fusion | Cell Growth | Inhibition | Effective | [2] |
| Revumenib | KMT2Ar or NPM1m leukemia | KMT2A rearranged or NPM1 mutated | Clinical Trial (Phase I/II) | CR+CRh Rate | 23.4% (NPM1m AML) | [13] |
| Ziftomenib | NPM1-mutant AML | NPM1 mutated | Clinical Trial (Phase I/II) | CR Rate | 35% | [9] |
| DS-1594a | MLL1-r or NPM1c cell lines | MLL1 rearranged or NPM1 mutated | Growth Inhibition | GI50 | < 30 nM | [8][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to characterize MLL1 inhibitors.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL1 complex.
-
Reaction Setup: A typical reaction mixture contains the purified MLL1 complex (including MLL1, WDR5, RbBP5, and ASH2L), a histone substrate (e.g., recombinant histone H3 or H3 peptides), and the methyl donor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in an appropriate reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).[14]
-
Inhibitor Addition: Test compounds (like this compound) are added at varying concentrations to the reaction mixture.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
Detection: The incorporation of the radiolabeled methyl group into the histone substrate is measured. This can be done by spotting the reaction mixture onto P81 phosphocellulose paper, washing away unincorporated [³H]-SAM, and quantifying the remaining radioactivity using a scintillation counter.[15] Alternatively, the reaction products can be separated by SDS-PAGE, and the methylated histones visualized by fluorography.[15]
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce MLL1 HMT activity by 50%, is calculated from a dose-response curve.
WDR5-MLL1 Interaction Assay (Fluorescence Polarization)
This assay quantifies the disruption of the WDR5-MLL1 interaction.
-
Reagents: Purified WDR5 protein and a fluorescently labeled peptide derived from the MLL1 WDR5-interaction motif (Win-peptide) are used.
-
Assay Principle: In solution, the small, fluorescently labeled Win-peptide tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger WDR5 protein, the tumbling is slower, leading to an increase in fluorescence polarization.
-
Competition: Unlabeled competitor molecules (like this compound) are added to the mixture of WDR5 and the fluorescent peptide. The inhibitor will compete with the fluorescent peptide for binding to WDR5.
-
Measurement: As the inhibitor displaces the fluorescent peptide from WDR5, the fluorescence polarization of the solution decreases. This change is measured using a plate reader equipped with polarization filters.
-
Data Analysis: The IC50 value for the disruption of the WDR5-MLL1 interaction is determined by plotting the decrease in fluorescence polarization against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of MLL1 inhibitors on the proliferation and viability of cancer cells.[16][17][18]
-
Cell Culture: Leukemia cells (e.g., MOLM-13, MV4-11) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the MLL1 inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[17]
-
Incubation: The plates are incubated for 2-4 hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[17]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The GI50 (the concentration that causes 50% growth inhibition) is calculated by comparing the absorbance of treated cells to that of untreated control cells.
Visualizing MLL1 Inhibition Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and mechanisms of action discussed.
References
- 1. ir.kuraoncology.com [ir.kuraoncology.com]
- 2. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MLL1 and MLL1 fusion proteins have distinct functions in regulating leukemic transcription program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revumenib for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. A novel Menin-MLL1 inhibitor, DS-1594a, prevents the progression of acute leukemia with rearranged MLL1 or mutated NPM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to MM-401 and MM-102: Efficacy in Targeting the MLL1-WDR5 Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two peptidomimetic inhibitors, MM-401 and MM-102, which target the protein-protein interaction between Mixed-Lineage Leukemia 1 (MLL1) and WD-40 repeat protein 5 (WDR5). Dysregulation of the MLL1 methyltransferase activity is a key driver in certain forms of acute leukemia, making the MLL1-WDR5 interaction a critical therapeutic target. This document summarizes the available experimental data to facilitate an objective comparison of the performance of these two compounds.
Mechanism of Action
Both this compound and MM-102 are designed to inhibit the enzymatic activity of the MLL1 histone H3 lysine (B10760008) 4 (H3K4) methyltransferase.[1][2] They achieve this by disrupting the crucial interaction between MLL1 and WDR5, a core component of the MLL1 complex that is essential for its catalytic function.[3][4] By blocking this interaction, these inhibitors prevent the assembly of a functional MLL1 complex, leading to a reduction in H3K4 methylation and the subsequent downregulation of MLL1 target genes, such as HoxA9 and Meis-1, which are critical for leukemogenesis.[2][4] This targeted inhibition ultimately induces cell cycle arrest, apoptosis, and myeloid differentiation in leukemia cells harboring MLL1 fusion proteins.[1][2]
Efficacy Data
The following tables summarize the quantitative efficacy data for this compound and MM-102 based on preclinical studies.
Table 1: Biochemical and Cellular Efficacy of this compound
| Parameter | Value | Reference |
| Binding Affinity (Ki) to WDR5 | < 1 nM | [3] |
| IC50 (WDR5-MLL1 Interaction) | 0.9 nM | [3] |
| IC50 (MLL1 HMT Activity) | 0.32 µM | [3] |
| Cellular Activity | Induces G1/S cell cycle arrest and apoptosis in MLL-rearranged leukemia cells (e.g., MLL-AF9). | [3] |
Table 2: Biochemical and Cellular Efficacy of MM-102
| Parameter | Value | Reference |
| Binding Affinity (Ki) to WDR5 | < 1 nM | [2] |
| IC50 (WDR5-MLL1 Interaction) | 2.4 nM | [2][5] |
| Cellular Activity | Specifically inhibits growth and induces apoptosis in leukemia cells with MLL1 fusion proteins. Reduces expression of MLL1 target genes HoxA9 and Meis-1. | [2] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction
This assay is utilized to determine the binding affinity (Ki) and the half-maximal inhibitory concentration (IC50) of the compounds for the WDR5-MLL1 interaction.
-
Protein and Peptide Preparation : Recombinant N-terminally His-tagged WDR5 (residues 24-334) is expressed in E. coli and purified. A peptide corresponding to the MLL1 WDR5-interaction (Win) motif is synthesized and labeled with a fluorescent probe (e.g., 5-FAM).
-
Assay Conditions : The assay is performed in a buffer solution, for example, 50 mM HEPES (pH 7.8), 100 mM NaCl, 1.0 mM EDTA, and 5% glycerol.
-
Procedure : A fixed concentration of the fluorescently labeled MLL1 peptide is incubated with a fixed concentration of the WDR5 protein. The test compound (this compound or MM-102) is added at varying concentrations.
-
Data Acquisition : The fluorescence polarization is measured after an incubation period (e.g., 5 hours). The IC50 value is calculated from the dose-response curve, representing the concentration of the inhibitor required to displace 50% of the fluorescent peptide from WDR5. The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation.[2]
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of the MLL1 complex.
-
Complex Assembly : The MLL1 core complex is reconstituted using purified recombinant proteins: MLL1, WDR5, RbBP5, and ASH2L.
-
Substrate and Cofactor : A histone H3 peptide (e.g., the first 10 residues) is used as the substrate, and radiolabeled S-adenosylmethionine ([3H]-SAM) serves as the methyl donor.
-
Reaction : The reconstituted MLL1 complex is incubated with the histone H3 peptide substrate and the test compound at various concentrations. The reaction is initiated by the addition of [3H]-SAM.
-
Detection : After a defined reaction time (e.g., 30 minutes), the reaction is stopped, and the incorporation of the radiolabeled methyl group into the histone peptide is quantified using scintillation counting.
-
Analysis : The IC50 value is determined from the dose-response curve, indicating the concentration of the inhibitor that reduces MLL1 HMT activity by 50%.[5]
Cell-Based Assays (Growth Inhibition, Apoptosis, and Gene Expression)
These assays evaluate the effects of the inhibitors on leukemia cells.
-
Cell Lines : Murine bone marrow cells transduced with an MLL fusion protein (e.g., MLL-AF9) or human leukemia cell lines with MLL translocations are used. Non-MLL leukemia cell lines serve as controls.
-
Growth Inhibition : Cells are treated with a range of concentrations of the test compound or a vehicle control for a specified period (e.g., 48-72 hours). Cell viability is assessed using a suitable method, such as the CellTiter-Glo assay, to determine the half-maximal growth inhibition (GI50).
-
Apoptosis Assay : Treated cells are stained with Annexin V and a viability dye (e.g., Propidium Iodide) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.
-
Cell Cycle Analysis : Cells are fixed, stained with a DNA-intercalating dye (e.g., Propidium Iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Gene Expression Analysis : RNA is extracted from treated cells, and the expression levels of MLL1 target genes (e.g., HoxA9, Meis-1) are quantified using quantitative real-time PCR (qRT-PCR).
Visualizations
Caption: Mechanism of action of this compound and MM-102.
Caption: Workflow for comparing this compound and MM-102 efficacy.
References
- 1. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia [scholarworks.indianapolis.iu.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MM-102 | HMTase Inhibitor IX | WDR5/MLL Inhibitor | TargetMol [targetmol.com]
MM-401: A Potent and Selective Inhibitor of MLL1 Histone Methyltransferase
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of MM-401's cross-reactivity with other histone methyltransferases (HMTs), supported by experimental data and detailed protocols.
This compound is a first-in-class inhibitor that targets the MLL1 (Mixed-Lineage Leukemia 1) H3K4 histone methyltransferase.[1] It operates by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex essential for its catalytic activity.[1] This mechanism of action confers a high degree of selectivity for MLL1, a crucial factor in its potential as a therapeutic agent and a research tool.
Comparative Selectivity of this compound
The inhibitory activity of this compound has been rigorously tested against a panel of histone methyltransferases. The data clearly demonstrates that this compound is remarkably selective for MLL1, with no significant inhibition observed against other key HMTs even at high concentrations.
| Histone Methyltransferase | Target Histone Residue | This compound IC50 (µM) | Reference |
| MLL1 | H3K4 | 0.32 | [2] |
| SET7/9 | H3K4 | >500 | [2] |
| EZH2 | H3K27 | >500 | [2] |
| G9a | H3K9 | >500 | [2] |
| Suv39h1 | H3K9 | >500 | [2] |
| MMSET | H3K36 | >500 | [2] |
| DOT1L | H3K79 | >500 | [2] |
Table 1: Cross-Reactivity of this compound against various Histone Methyltransferases. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity. A higher IC50 value indicates lower potency.
Furthermore, studies have shown that the unique targeting strategy of this compound, which focuses on the MLL1-WDR5 interaction, does not affect other members of the MLL family of histone methyltransferases.[2] This highlights a distinct regulatory feature of the MLL1 complex that can be specifically exploited by this compound.
Experimental Protocols
The selectivity of this compound was determined using in vitro histone methyltransferase (HMT) assays. The following is a generalized protocol representative of the methods used to obtain the comparative data.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-methionine (SAM) to a histone substrate by a specific HMT.
Materials:
-
Recombinant histone methyltransferases (MLL1, SET7/9, EZH2, etc.)
-
Histone H3 substrate (or other appropriate histone/nucleosome substrates)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound (or other inhibitors) at various concentrations
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Scintillation fluid
-
Filter paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the specific recombinant histone methyltransferase, and the histone substrate.
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction tubes. Include a control with no inhibitor.
-
Initiation of Reaction: Start the enzymatic reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by spotting the mixture onto filter paper and allowing it to air dry.
-
Washing: Wash the filter papers multiple times with a suitable buffer (e.g., sodium carbonate buffer) to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Place the dried filter papers into scintillation vials with scintillation fluid.
-
Data Analysis: Measure the amount of incorporated radioactivity using a scintillation counter. The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MLL1 Signaling and Inhibition by this compound
MLL1 is a critical regulator of gene expression, primarily through the methylation of Histone H3 at lysine (B10760008) 4 (H3K4). This epigenetic mark is generally associated with active gene transcription. The MLL1 complex, which includes core components like WDR5, RbBP5, and ASH2L, is essential for this activity. This compound exerts its inhibitory effect by preventing the assembly of this complex.
Figure 1. Mechanism of MLL1 inhibition by this compound.
The diagram above illustrates the central role of the MLL1 core complex in mediating H3K4 methylation and subsequent gene activation. This compound specifically targets the interaction between MLL1 and WDR5, a critical step for the complex's assembly and function. By disrupting this interaction, this compound effectively blocks the downstream signaling cascade, leading to a decrease in the expression of MLL1 target genes, which are often involved in cell cycle progression and development. This targeted approach underscores the high selectivity of this compound for the MLL1 pathway.
References
Comparative Efficacy of MM-401 in MLL-Rearranged Leukemia
An Independent Review of MM-401's Anti-Leukemic Potential
Executive Summary: Independent research validates the preclinical anti-leukemic activity of this compound, a targeted inhibitor of the MLL1 H3K4 methyltransferase. By disrupting the crucial interaction between MLL1 and WDR5, this compound selectively induces cell cycle arrest, apoptosis, and myeloid differentiation in leukemia cells harboring MLL translocations. This guide provides a comparative analysis of this compound's performance against its inactive enantiomer and summarizes the key experimental findings and methodologies from foundational preclinical studies.
It is important to note that the designation "this compound" has been associated with at least two distinct investigational cancer therapies. This guide focuses on the MLL1 inhibitor. A second agent, a TNFR2 agonist from Merrimack Pharmaceuticals, is a preclinical immuno-oncology antibody with a different mechanism of action.[1][2][3] Additionally, a similarly named cellular therapy, MT-401, is in clinical development for acute myeloid leukemia (AML) and operates through an entirely different immunotherapeutic approach.[4]
This compound has demonstrated potent and specific activity against leukemia cell lines driven by MLL fusions, such as MLL-AF9. The following tables summarize the key quantitative data from in vitro studies, comparing the active molecule (this compound) with its inactive enantiomer control (MM-NC-401).
| Compound | Target | IC50 (MLL1 activity) | Ki (WDR5 binding) | IC50 (WDR5-MLL1 interaction) |
| This compound | MLL1-WDR5 Interaction | 0.32 µM[5] | < 1 nM[5] | 0.9 nM[5] |
| Cell Line | Treatment | GI50 |
| Murine MLL-AF9 | This compound | 7.8 ± 1.2 µM[6] |
| Murine MLL-AF9 | MM-NC-401 | > 50 µM[6] |
| Murine MLL-ENL | This compound | 11.2 ± 2.1 µM[6] |
| Murine MLL-ENL | MM-NC-401 | > 50 µM[6] |
| Murine MLL-AF1 | This compound | 15.6 ± 3.5 µM[6] |
| Murine MLL-AF1 | MM-NC-401 | > 50 µM[6] |
| Murine Hoxa9/Meis1 | This compound | > 50 µM[6] |
| Murine Hoxa9/Meis1 | MM-NC-401 | > 50 µM[6] |
| Cell Line | Treatment (48h) | Apoptosis (% of Annexin V positive cells) |
| Murine MLL-AF9 | Control | ~5%[6] |
| Murine MLL-AF9 | 10 µM this compound | ~15%[6] |
| Murine MLL-AF9 | 20 µM this compound | ~25%[6] |
| Murine MLL-AF9 | 40 µM this compound | ~40%[6] |
| Cell Line | Treatment (48h) | Cell Cycle Phase Distribution (G1/S Arrest) |
| Murine MLL-AF9 | Control | G1: ~40%, S: ~45%, G2/M: ~15%[6] |
| Murine MLL-AF9 | 10 µM this compound | G1: ~55%, S: ~30%, G2/M: ~15%[6] |
| Murine MLL-AF9 | 20 µM this compound | G1: ~65%, S: ~20%, G2/M: ~15%[6] |
| Murine MLL-AF9 | 40 µM this compound | G1: ~75%, S: ~10%, G2/M: ~15%[6] |
Mechanism of Action and Signaling Pathway
This compound functions by disrupting the protein-protein interaction between the core components of the MLL1 histone methyltransferase complex, specifically WDR5 and the MLL1 catalytic subunit. This inhibition is highly specific to the MLL1 complex.[6] The loss of MLL1 activity leads to a reduction in H3K4 methylation at target gene promoters, including critical Hox genes like Hoxa9 and Hoxa10, which are essential for the proliferation of MLL-rearranged leukemia cells.[5] The downstream consequences are the induction of cell cycle arrest at the G1/S checkpoint and the activation of the apoptotic cascade.[5][6]
Caption: Mechanism of this compound in MLL-rearranged leukemia.
Experimental Protocols
The following are summaries of the key experimental methodologies used to validate the anti-leukemic activity of this compound.
Cell Growth Inhibition Assay
-
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (GI50).
-
Method:
-
Leukemia cells (e.g., murine MLL-AF9) were seeded in 96-well plates.
-
Cells were treated with serial dilutions of this compound or the control compound MM-NC-401.
-
After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega).
-
Luminescence was measured, and data were normalized to mock-treated cells.
-
GI50 values were calculated from dose-response curves.[6]
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Method:
-
MLL-AF9 cells were treated with varying concentrations of this compound for 48 hours.
-
Cells were harvested, washed, and resuspended in Annexin V binding buffer.
-
Cells were stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[6]
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Method:
-
MLL-AF9 cells were treated with different concentrations of this compound for 48 hours.
-
Cells were collected, fixed in 70% ethanol, and treated with RNase A.
-
Cells were stained with Propidium Iodide (PI) to label DNA.
-
DNA content was analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[6]
-
Caption: General experimental workflow for in vitro validation.
Comparison with Other Anti-Leukemic Agents
This compound's mechanism of action distinguishes it from many other classes of anti-leukemic drugs.
-
Tyrosine Kinase Inhibitors (TKIs): Drugs like imatinib, sorafenib, and sunitinib (B231) target specific signaling kinases (e.g., BCR-ABL, FLT3).[7] In contrast, this compound targets the epigenetic machinery of the cell, specifically the MLL1 methyltransferase complex.
-
Menin Inhibitors: This emerging class of drugs also targets the MLL1 complex but through a different protein-protein interaction (menin-MLL).[8] Both menin and WDR5 are critical for the oncogenic activity of MLL fusion proteins, suggesting that targeting either interaction could be a valid therapeutic strategy.
-
Conventional Chemotherapy: Agents like cytarabine (B982) and anthracyclines are cytotoxic drugs that broadly target DNA replication and cell division, leading to significant toxicity in healthy tissues.[9] this compound offers a more targeted approach with potentially fewer off-target effects, as suggested by its low toxicity to normal bone marrow cells in preclinical models.[6]
-
Cellular Therapies: Treatments like MT-401 utilize engineered T-cells to recognize and kill leukemia cells. This is an immunotherapeutic approach, fundamentally different from the epigenetic modulation of this compound.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of antitumor effects of multitargeted tyrosine kinase inhibitors in acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.org [mdanderson.org]
- 9. Paradigm Shift in the Management of Acute Myeloid Leukemia—Approved Options in 2023 [mdpi.com]
Unveiling Myeloid Lineage Commitment: A Comparative Analysis of MM-401-Induced Differentiation
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of MM-401, a potent MLL1 inhibitor, against other established agents in the induction of myeloid differentiation. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in leukemia research and therapy development.
Myeloid differentiation is a critical biological process that, when arrested, can lead to the development of acute myeloid leukemia (AML). Therapeutic strategies aimed at overcoming this differentiation blockade are of significant interest. This guide focuses on this compound, a macrocyclic peptidomimetic that inhibits the MLL1 histone methyltransferase, and compares its efficacy and mechanism of action with other known inducers of myeloid differentiation.
Performance Comparison of Myeloid Differentiation Inducers
The following table summarizes the key characteristics and performance metrics of this compound and a selection of alternative agents known to induce myeloid differentiation.
| Therapeutic Agent | Target / Mechanism of Action | Key Quantitative Data | Cell Lines / Model Systems |
| This compound | Inhibits MLL1 H3K4 methyltransferase activity by blocking the MLL1-WDR5 interaction.[1][2][3] | IC50 (MLL1 activity): 0.32 µM[2]Ki (WDR5 binding): < 1 nM[2]IC50 (WDR5-MLL1 interaction): 0.9 nM[2] | Murine MLL-AF9 leukemia cells[3] |
| All-trans Retinoic Acid (ATRA) | Binds to retinoic acid receptors (RAR), leading to the transcription of genes involved in differentiation.[4][5] | Induces differentiation in APL and some non-APL AML blasts.[6][7] | HL-60, OCI-AML3 cell lines; primary AML blasts.[7][8] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | Regulates myeloid differentiation through the CCAAT/enhancer-binding protein epsilon (C/EBPε).[9] | Stimulates proliferation and differentiation of myeloid precursors.[9][10] | Myeloid cell lines, primary human myeloid leukemias.[9][10] |
| FLT3 Inhibitors (e.g., Gilteritinib) | Inhibit mutated FMS-like tyrosine kinase 3 (FLT3), a driver of leukemic cell proliferation and survival.[11] | 49% of FLT3-mutant AML patients responded to gilteritinib (B612023) in an initial study.[11] | FLT3-mutant AML patient samples and xenograft models.[11] |
| IDH1/2 Inhibitors (e.g., Ivosidenib) | Inhibit mutant isocitrate dehydrogenase 1 and 2, leading to the reversal of epigenetic dysregulation and induction of differentiation.[12] | Differentiation syndrome observed in 11% of patients treated with Ivosidenib.[12] | IDH1/2-mutant AML patient samples.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the study of myeloid differentiation.
Cell Viability and Proliferation Assay
-
Cell Culture: Myeloid leukemia cell lines (e.g., MLL-AF9, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).
-
Quantification: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. Absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Flow Cytometry for Differentiation Markers
-
Cell Preparation: Following treatment with the inducing agent, cells are harvested and washed with phosphate-buffered saline (PBS).
-
Antibody Staining: Cells are incubated with fluorescently labeled antibodies specific for myeloid differentiation markers (e.g., CD11b, CD14, CD15).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The percentage of cells expressing specific differentiation markers is quantified using flow cytometry analysis software. An increase in the expression of mature myeloid markers indicates successful differentiation.
Western Blot for Protein Expression
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., MLL1, WDR5, differentiation-associated transcription factors) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental designs are essential for a clear understanding of the underlying mechanisms and methodologies.
Caption: this compound disrupts the MLL1 complex, leading to myeloid differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. All-trans-retinoic acid improves differentiation of myeloid cells and immune response in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. All-trans retinoic acid induces differentiation in primary acute myeloid leukemia blasts carrying an inversion of chromosome 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Understanding the Role of All-Trans Retinoic Acid in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Granulocyte colony-stimulating factor regulates myeloid differentiation through CCAAT/enhancer-binding protein epsilon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Granulocyte colony-stimulating factor and differentiation-induction in myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differentiation therapy of myeloid leukemia: four decades of development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for MM-401: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like MM-401 are paramount for ensuring laboratory safety and environmental protection. this compound, a specific inhibitor of histone H3K4 methyltransferase MLL1 activity, is a valuable tool in cancer and stem cell research. Adherence to established disposal protocols is not only a matter of regulatory compliance but also a core component of responsible scientific practice. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound with CAS number 1442106-10-6 specifies the necessary precautions.
Recommended Personal Protective Equipment:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Laboratory coat.
In the event of a spill, it should be contained and collected with an inert absorbent material and disposed of as hazardous waste.
Quantitative Data Summary
For safe handling and disposal, understanding the basic chemical and physical properties of this compound is essential.
| Property | Value |
| Chemical Name | N-[6(S)-Ethyl-9(S)-(3-guanidino-propyl)-12(R)-methyl-2,5,8,11-tetraoxo-3(R)-phenyl-1,4,7,10-tetraaza-cyclohexadec-12-yl]-isobutyramide |
| CAS Number | 1442106-10-6 |
| Molecular Formula | C29H46N8O5 |
| Molecular Weight | 586.73 g/mol |
Step-by-Step Disposal Procedures
The disposal of this compound, as a research-use-only biochemical, must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be kept in its original, clearly labeled container. If the original container is not available, use a new, sealable, and chemically compatible container.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Labware: All disposable labware that has come into contact with this compound, such as pipette tips, tubes, and gloves, must be collected in a designated hazardous waste container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number "1442106-10-6."
-
Indicate the primary solvent if it is a liquid waste solution (e.g., "this compound in DMSO").
-
Follow any additional labeling requirements mandated by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage of Waste:
-
Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that the waste is stored away from incompatible materials.
-
Keep waste containers sealed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor.
-
Experimental Protocol Waste Stream Management
To illustrate the practical application of these disposal procedures, consider a typical in vitro experiment using this compound to treat cancer cell lines.
Protocol:
-
A stock solution of this compound is prepared by dissolving the solid compound in a solvent like DMSO.
-
The stock solution is further diluted in cell culture media to the desired working concentrations.
-
Cancer cells are treated with the this compound-containing media in multi-well plates.
-
After the incubation period, the media is removed, and the cells are processed for analysis.
Waste Generated and Disposal Path:
-
Unused Stock Solution: Dispose of as liquid hazardous waste.
-
Contaminated Cell Culture Media: Collect and dispose of as liquid hazardous waste.
-
Contaminated Pipette Tips and Tubes: Dispose of in a designated solid hazardous waste container.
-
Contaminated Multi-well Plates: Dispose of as solid hazardous waste.
-
Used PPE (Gloves, etc.): Dispose of in the solid hazardous waste container.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most comprehensive and up-to-date information.
Essential Safety and Logistical Information for Handling "MM-401"
Disclaimer: The specific compound "MM-401" has not been identified in publicly available databases. The following guidance is based on established safety protocols for handling potent, novel, or unknown chemical or biological compounds in a research and development setting. A thorough risk assessment and consultation of the substance's specific Safety Data Sheet (SDS), if available, are mandatory before any handling.
This document provides a procedural framework for the safe handling, operation, and disposal of a hypothetical potent research compound, "this compound," to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The required level of PPE is dictated by the potential hazards of the substance and the specific handling procedure. A risk assessment should be performed for each new protocol.
| Activity | Required PPE | Rationale |
| Receiving and Unpacking | - Laboratory Coat- Safety Glasses with Side Shields- Nitrile Gloves | To protect against potential external contamination of the shipping container. |
| Weighing and Aliquoting (Powder) | - Full-face Powered Air-Purifying Respirator (PAPR) or N95/N100 Respirator within a certified chemical fume hood[1][2]- Disposable Solid-Front Laboratory Coat with tight cuffs- Double Nitrile Gloves[3]- Disposable Sleeve Covers | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is critical. |
| Solution Preparation | - Certified Chemical Fume Hood- Laboratory Coat- Chemical Splash Goggles[3]- Chemical-Resistant Gloves (e.g., Nitrile) | Reduced risk of aerosolization compared to powders, but potential for splashes and spills remains. |
| In Vitro / In Vivo Dosing | - Laboratory Coat- Safety Glasses with Side Shields- Appropriate Gloves for the solvent and compound | Focus on preventing skin contact and eye exposure during administration. |
| General Laboratory Operations | - Laboratory Coat- Safety Glasses- Nitrile Gloves | Standard laboratory practice to protect against incidental contact.[3] |
Operational Plan: Step-by-Step Guidance
A systematic approach is crucial for safely handling potent compounds like "this compound" from receipt to disposal.
1. Pre-Handling Preparation:
-
Consult the SDS: If an SDS is available, review it thoroughly for specific handling, storage, and emergency procedures.
-
Designate a Handling Area: All work with "this compound" should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential spills or aerosol generation.
-
Assemble Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, vials), and waste containers are within reach before starting.
2. Compound Handling:
-
Weighing: When weighing solid "this compound," use a containment balance or perform the task within a chemical fume hood to minimize the risk of inhalation.
-
Solution Preparation: Prepare solutions in a well-ventilated area, preferably a fume hood, to avoid inhaling vapors. Add reagents in the correct order, such as adding acid to water, to prevent exothermic reactions.[4]
-
Labeling: All containers holding "this compound," including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, date, and hazard symbols.[5] Never use unlabeled chemicals.[4]
3. Emergency Procedures:
-
Spill Response: In case of a spill, evacuate the immediate area and alert colleagues. Follow established institutional procedures for hazardous material spills. Spill kits with appropriate neutralizing agents and absorbent materials should be readily available.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[6]
-
Ingestion: Seek immediate medical attention and consult the SDS for specific instructions.
-
Inhalation: Move to fresh air immediately and seek medical attention.
-
Disposal Plan
Proper disposal of "this compound" and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Liquid Waste: Collect all liquid waste containing "this compound" in a designated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical composition of the waste.
-
Solid Waste:
-
Waste Pickup: Follow your institution's procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to schedule a pickup.[5]
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. trimaco.com [trimaco.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
